molecular formula C10H12FNO B1400053 3-(2-Fluoro-5-methylphenoxy)azetidine CAS No. 1332300-80-7

3-(2-Fluoro-5-methylphenoxy)azetidine

Cat. No.: B1400053
CAS No.: 1332300-80-7
M. Wt: 181.21 g/mol
InChI Key: VEKLOIOAQIJBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-5-methylphenoxy)azetidine is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Fluoro-5-methylphenoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluoro-5-methylphenoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-fluoro-5-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7-2-3-9(11)10(4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKLOIOAQIJBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluoro-5-methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties, arising from a balance of ring strain and stability, offer a compelling scaffold for the design of novel therapeutics.[2][3] Unlike its more strained three-membered aziridine counterpart or the more flexible five-membered pyrrolidine, the azetidine moiety provides a conformationally rigid framework that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][4] The incorporation of the azetidine motif has led to several FDA-approved drugs, including baricitinib, cobimetinib, and azelnipidine, underscoring its therapeutic relevance.[4] This guide focuses on a specific, promising derivative, 3-(2-Fluoro-5-methylphenoxy)azetidine, providing a comprehensive overview of its predicted physicochemical properties and the requisite experimental methodologies for their empirical determination. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the characterization and advancement of novel azetidine-based chemical entities.

Compound Profile: 3-(2-Fluoro-5-methylphenoxy)azetidine

While extensive experimental data for 3-(2-Fluoro-5-methylphenoxy)azetidine is not yet publicly available, we can establish its fundamental molecular characteristics and predict its key physicochemical parameters based on its structure and data from analogous compounds.

PropertyPredicted/Calculated ValueSource/Method
IUPAC Name 3-(2-Fluoro-5-methylphenoxy)azetidineN/A
CAS Number Not availableN/A
Molecular Formula C₁₀H₁₂FNOCalculated
Molecular Weight 181.21 g/mol Calculated
Predicted LogP 1.5 - 2.5Computational (e.g., Crippen's method)
Predicted pKa 8.0 - 9.0 (for the azetidine nitrogen)Based on similar azetidine structures
Predicted Aqueous Solubility Moderately solubleInferred from LogP and structure

Structural and Electronic Considerations

The structure of 3-(2-Fluoro-5-methylphenoxy)azetidine incorporates several key features that will dictate its physicochemical and biological properties:

  • The Azetidine Ring: A saturated, four-membered heterocycle containing a secondary amine. The nitrogen atom's lone pair of electrons confers basicity, making it a proton acceptor at physiological pH. The ring's inherent strain influences its reactivity and conformational preferences.[2]

  • The Aryloxy Linkage: The ether linkage connects the azetidine ring to the substituted phenyl group, providing a degree of rotational flexibility.

  • The Substituted Phenyl Ring: The 2-fluoro and 5-methyl substituents on the phenyl ring are critical for modulating electronic properties and potential interactions with biological targets. The fluorine atom can engage in hydrogen bonding and other non-covalent interactions, while the methyl group adds hydrophobicity.

Key Physicochemical Parameters and Their Determination

A thorough understanding of a compound's physicochemical properties is paramount for its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Acid Dissociation Constant (pKa)

The pKa of the azetidine nitrogen is a crucial determinant of the compound's ionization state at physiological pH. This, in turn, profoundly impacts its aqueous solubility, membrane permeability, and binding affinity to its biological target.

Experimental Protocol: Potentiometric Titration

This is the gold-standard method for pKa determination.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for a precise determination of the pKa. The choice of a co-solvent is critical for compounds with limited aqueous solubility.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 3-(2-Fluoro-5-methylphenoxy)azetidine in a suitable co-solvent (e.g., methanol or DMSO). Dilute this stock solution with water to a final known concentration (typically 1-10 mM).

  • Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature (e.g., 25 °C).

  • Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Diagram: Workflow for pKa Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Compound B Dissolve in Co-solvent A->B C Dilute with Water B->C E Titrate with Strong Acid C->E D Calibrate pH Meter D->E F Plot Titration Curve E->F G Determine pKa from Inflection Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical parameter for predicting its membrane permeability and overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between two immiscible phases.

Causality Behind Experimental Choices: The shake-flask method provides a direct and unambiguous measure of the partition coefficient. n-Octanol is the standard lipid phase mimic due to its structural resemblance to biological lipids.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a solution of 3-(2-Fluoro-5-methylphenoxy)azetidine in n-octanol. Also, prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).

  • Partitioning: Mix equal volumes of the n-octanol solution and the aqueous buffer in a sealed container. Shake vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the LogP or LogD using the following formula: LogP (or LogD) = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Diagram: Lipophilicity Determination Workflow

G A Prepare n-Octanol & Aqueous Phases B Add Compound and Mix A->B C Shake to Equilibrium B->C D Separate Phases (Centrifuge) C->D E Analyze Concentration in Each Phase (HPLC) D->E F Calculate LogP/LogD E->F G A N-Protected 3-Hydroxyazetidine B Activate Hydroxyl Group (e.g., Mesylation) A->B C N-Protected 3-(Leaving Group)azetidine B->C E Nucleophilic Substitution C->E D 2-Fluoro-5-methylphenol D->E F N-Protected 3-(2-Fluoro-5-methylphenoxy)azetidine E->F G Deprotection F->G H 3-(2-Fluoro-5-methylphenoxy)azetidine G->H

Caption: A potential synthetic pathway for the target compound.

Biological and Medicinal Chemistry Context

The 3-aryloxyazetidine scaffold is a privileged motif in medicinal chemistry. [5]Analogues have been explored as ligands for various biological targets, including monoamine transporters. [5]The specific substitution pattern of 3-(2-Fluoro-5-methylphenoxy)azetidine, with its fluoro and methyl groups, offers a unique opportunity for fine-tuning selectivity and potency towards a given biological target. The physicochemical properties determined through the methodologies outlined in this guide will be instrumental in interpreting structure-activity relationships (SAR) and guiding further optimization of this promising scaffold.

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of 3-(2-Fluoro-5-methylphenoxy)azetidine. By employing the detailed experimental protocols for determining pKa, lipophilicity, and aqueous solubility, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline. The insights gained from these studies will be invaluable for understanding its ADME properties and for the rational design of future generations of azetidine-based therapeutics.

References

  • Google Patents.
  • Impactfactor. Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. [Link]

  • Medwin Publishers. Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • eScholarship.org. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • ResearchGate. Photochemical thiocarbonyl difluoride generation enables azetidine synthesis | Request PDF. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

Sources

chemical structure analysis of fluoro-methylphenoxy azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluoro-methylphenoxy azetidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for Central Nervous System (CNS) and immunology targets (e.g., S1P1 modulators, monoamine transporter inhibitors). This scaffold combines the high metabolic stability of the fluorinated aryl ether with the specific vector orientation and reduced basicity of the strained azetidine ring.

However, the structural characterization of these derivatives presents unique challenges:

  • Conformational Flux: The azetidine ring exhibits a low-energy "pucker" (butterfly motion) that complicates NMR interpretation at room temperature.

  • Regioisomerism: The placement of fluorine and methyl groups on the phenoxy ring requires precise spectroscopic differentiation.

  • Ring Strain: The high strain energy (~26 kcal/mol) of the azetidine ring leads to specific fragmentation pathways in Mass Spectrometry (MS) that differ from six-membered heterocycles.

This guide provides a definitive protocol for the structural elucidation of these compounds, moving beyond basic characterization to in-depth conformational and electronic profiling.

The Structural Motif: Medicinal Relevance

Before analysis, one must understand why this structure is built. The interplay between the azetidine core and the fluoro-methylphenoxy tail is not accidental.

Structural ComponentMedicinal Chemistry FunctionAnalytical Consequence
Azetidine Ring Lowers lipophilicity (

) vs. piperidine; distinct vector for substituents.
High ring strain; distinct

NMR roofing patterns; susceptible to thermal ring-opening.
Fluorine (Ar-F) Blocks metabolic oxidation (CYP450); modulates electronic density of the ether oxygen.Provides

NMR handle; induces C-F coupling in

NMR.
Methyl Group (Ar-CH3) Adds steric bulk to lock conformation; increases lipophilicity.Diagnostic singlet in

NMR; NOE correlations to azetidine protons define spatial orientation.

Analytical Workflow

The following diagram outlines the decision tree for validating the structure, prioritizing non-destructive techniques before destructive physicochemical profiling.

AnalyticalWorkflow cluster_decision Critical Decision Point Sample Crude Reaction Mixture Purification HPLC/SFC Purification Sample->Purification NMR_19F 19F NMR (Regioisomer Check) Purification->NMR_19F Primary Screen NMR_1H 1H/13C NMR (Conformation) NMR_19F->NMR_1H Pass MS HRMS (ESI+) (Frag. Pattern) NMR_1H->MS Validation XRay Single Crystal X-Ray NMR_1H->XRay Solid State

Figure 1: Analytical workflow prioritizing


 NMR for immediate regioisomer confirmation before full structural elucidation.

Spectroscopic Characterization Protocols

NMR: The Regioisomer Filter

The most common synthetic error in this class is regioisomer scrambling during the nucleophilic aromatic substitution (


) or Mitsunobu reaction used to attach the phenoxy group. 

NMR is the fastest tool to validate the substitution pattern.

Protocol:

  • Solvent: DMSO-

    
     (preferred over 
    
    
    
    to prevent overlap with solvent spikes and stabilize H-bonds).
  • Reference: Trichlorofluoromethane (

    
    , 0 ppm) or internal hexafluorobenzene (–164.9 ppm).
    
  • Analysis:

    • Ortho-F: Shifted downfield (–110 to –130 ppm). Expect complex multiplets due to through-space coupling with the ether oxygen lone pairs.

    • Meta/Para-F: Shifted upfield (–130 to –170 ppm).

Key Diagnostic: If the Fluorine is ortho to the methyl group, you will observe a characteristic


 coupling of 5–7 Hz  in the proton-coupled fluorine spectrum. If para, the coupling is usually negligible (< 1 Hz).
and NMR: Solving the Azetidine Pucker

Azetidine protons (


) often appear as complex multiplets rather than simple triplets due to the ring puckering.

The "Roofing" Effect: The geminal protons on the azetidine ring are diastereotopic if the substituent at


 is chiral or if the ring is locked in a specific conformation.
  • Observation: Look for the "roofing" effect in the 3.5–4.5 ppm region.

  • Interpretation:

    • 
       3.5–3.8 ppm: Protons cis to the phenoxy group (shielded by ring current).
      
    • 
       4.0–4.4 ppm: Protons trans to the phenoxy group.
      

 NMR C-F Coupling Table: 
Use these values to confirm the distance of the carbon from the fluorine atom on the phenoxy ring.
Carbon Position relative to FCoupling Constant (

)
Appearance
Ipso (C-F) ~245 HzLarge Doublet
Ortho (C-C-F) ~21 HzMedium Doublet
Meta (C-C-C-F) ~7–9 HzSmall Doublet
Para (C-C-C-C-F) < 3 HzSinglet/Broad

Mass Spectrometry: Fragmentation Logic

Azetidine derivatives do not fragment like stable piperidines. The ring strain drives specific ring-opening pathways under ESI+ conditions.

Fragmentation Pathway:

  • Protonation: Occurs at the azetidine nitrogen (most basic site).

  • Ring Opening: The strain relief drives the cleavage of the C2-N or C4-N bond.

  • Phenoxy Loss: The ether linkage is often the second weak point.

MS_Fragmentation M_Ion Molecular Ion [M+H]+ (Intact Azetidine) RingOpen Ring Opening (Strain Relief) M_Ion->RingOpen Collision Induced Dissociation (CID) Frag1 Fragment A: Loss of C2H4N (Retro-[2+2]) RingOpen->Frag1 Path A (Azetidine cleavage) Frag2 Fragment B: Phenoxy Cation (Ar-O-CH2+) RingOpen->Frag2 Path B (Ether cleavage)

Figure 2: Primary fragmentation pathways. Path A is diagnostic for the azetidine ring integrity.

Diagnostic Ions:

  • [M+H] – 57 Da: Loss of the azetidine ring fragment (

    
    ) is rare; usually, you see loss of ethylene (
    
    
    
    ) from the ring if N-substituted.
  • Tropylium-like Ion: The fluoro-methylphenoxy moiety often generates a stable cation at m/z corresponding to the substituted phenol minus OH.

Solid-State Analysis: X-Ray Crystallography

To definitively determine the "pucker angle" (which dictates receptor fit), single-crystal X-ray diffraction is the gold standard.

Crystallization Protocol for Azetidines: Azetidines are often oils as free bases.

  • Salt Formation: Dissolve the derivative in

    
    . Add 1.1 eq of Oxalic acid or Fumaric acid (creates rigid H-bond networks).
    
  • Vapor Diffusion: Place the salt solution in a small vial inside a larger jar containing n-pentane.

  • Target Metric: Measure the dihedral angle of the azetidine ring (

    
     vs 
    
    
    
    ). Typical values are 25°–35°.

Physicochemical Profiling (pKa & LogD)

The fluorine and methyl substituents are not just structural; they tune the "drug-likeness."

  • pKa Shift: The azetidine nitrogen typically has a pKa of 8.5–9.5.

    • Effect: The phenoxy group is electron-withdrawing (inductive). Depending on the linker length (usually direct or methylene), it can lower the pKa by 0.5–1.0 units, improving bioavailability by increasing the neutral fraction at physiological pH.

  • Lipophilicity (LogD):

    • Fluorine: Increases lipophilicity slightly but decreases polarizability.

    • Methyl: Adds ~0.5 to LogP.

    • Result: The combination often pushes LogD into the optimal CNS range (2.0–3.5).

References

  • Azetidine Scaffolds in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[1]

    • Source: N
    • URL:[Link]

  • Fluorine NMR Methodology

    • Title: Fluorine-19 nuclear magnetic resonance spectroscopy.[2][3][4][5]

    • Source: Wikipedia (General Reference for Shift Ranges)
    • URL:[Link]

  • Mass Spectrometry of Azetidines

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[6]

    • Source: ACS Medicinal Chemistry Letters (via NCBI)
    • URL:[Link]

  • Conformational Analysis

    • Title: A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
    • Source: BenchChem[7]

  • Physicochemical Properties of Fluorinated Amines

    • Title: Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Satur
    • Source: ResearchG
    • URL:[Link]

Sources

role of 3-(2-Fluoro-5-methylphenoxy)azetidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-(2-Fluoro-5-methylphenoxy)azetidine as a High-Value Scaffold in CNS & Pain Drug Discovery

Part 1: Executive Summary

3-(2-Fluoro-5-methylphenoxy)azetidine represents a "privileged substructure" in modern medicinal chemistry—a molecular fragment frequently employed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Unlike a standalone drug, this moiety functions as a strategic side-chain element, particularly in the design of Voltage-Gated Sodium Channel (NaV) blockers and GPR52 agonists .

Its utility stems from a synergistic combination of three factors:

  • Metabolic Hardening: The specific substitution pattern (2-Fluoro, 5-Methyl) effectively blocks primary sites of CYP450-mediated oxidative metabolism (ortho- and para-positions relative to the ether linkage).

  • Bioisosterism: The azetidine ether serves as a constrained, lower-lipophilicity bioisostere of the piperidine or pyrrolidine ethers found in older generation CNS agents.

  • Conformational Control: The ortho-fluorine atom induces a preferred conformation of the phenoxy ring via electrostatic repulsion/attraction, reducing the entropic penalty of binding to target receptors.

Part 2: Medicinal Chemistry Logic & SAR Profile

The "Fluorine-Methyl" Synergism

The selection of the 2-fluoro-5-methyl substitution pattern is rarely accidental. It addresses specific liabilities in the "parent" phenoxy ring:

  • The 2-Fluoro Effect (Ortho-Block):

    • Metabolic: Blocks Phase I hydroxylation at the highly reactive ortho position.

    • Conformational: The C–F bond creates a dipole that interacts with the ether oxygen lone pairs. This restricts the rotation of the phenyl ring, pre-organizing the molecule for the binding pocket (reducing

      
      ).
      
  • The 5-Methyl Effect (Meta-Fill):

    • Lipophilicity: Adds limited lipophilicity (+0.5 LogP) to improve Blood-Brain Barrier (BBB) penetration without making the molecule a P-gp substrate.

    • Steric Occlusion: Fills hydrophobic pockets (e.g., in the NaV1.7 pore) and sterically hinders metabolism at the para position (C4), which is often the primary site of oxidation.

Physicochemical Comparison

The azetidine core offers a distinct advantage over larger rings.

PropertyAzetidine AnalogPyrrolidine AnalogPiperidine AnalogImpact
pKa (Basic N) ~8.5–9.0~9.5–10.0~10.0–10.5Azetidine is less basic; better membrane permeability at physiological pH.
LogP (Lipophilicity) LowerModerateHigherAzetidine lowers LogP, reducing non-specific binding (LLE improvement).
Ligand Efficiency HighModerateModerateSmaller mass = higher binding energy per heavy atom.
Metabolic Stability HighModerateLow4-membered ring is less prone to oxidative opening than larger rings.

Part 3: Validated Applications (Case Studies)

Case Study A: NaV1.7 Inhibitors for Neuropathic Pain
  • Context: Sodium channel blockers often suffer from poor selectivity (NaV1.7 vs NaV1.5 cardiac safety).

  • Role of Scaffold: In patent WO2011103196A1 , the 3-(2-fluoro-5-methylphenoxy)azetidine moiety is appended to an aryl carboxamide core.

  • Mechanism: The azetidine nitrogen acts as a "warhead" interacting with the selectivity filter, while the 2-F-5-Me-phenyl group occupies a hydrophobic side pocket, locking the channel in the inactivated state.

Case Study B: GPR52 Agonists (Schizophrenia)
  • Context: GPR52 is a Gs-coupled GPCR in the striatum.[1][] Agonists must penetrate the CNS.

  • Role of Scaffold: The azetidine ether linkage replaces flexible alkyl chains to rigidify the agonist, improving potency (low nanomolar EC50) and metabolic stability against striatal enzymes.

Part 4: Experimental Protocols

Protocol 1: Synthesis via Mitsunobu Coupling

This is the industry-standard route, preferred for its reliability and preservation of chiral integrity (if using chiral azetidines).

Reagents:

  • A: N-Boc-3-hydroxyazetidine (1.0 equiv)

  • B: 2-Fluoro-5-methylphenol (1.1 equiv)[3]

  • C: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • D: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with A , B , and C under an inert atmosphere (

    
     or Ar). Dissolve in anhydrous THF.
    
  • Activation: Cool the solution to 0°C (ice bath).

  • Addition: Add D (DIAD) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions (hydrazine formation).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by LC-MS (Target mass: [M+H-Boc] or [M+Na]).

  • Workup: Concentrate THF in vacuo. Triturate the residue with

    
    /Hexane (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter off the solid.
  • Purification: Purify the filtrate via flash column chromatography (Silica gel; Gradient: 0–30% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a colorless oil/solid.

Protocol 2: N-Deprotection (Salt Formation)

To generate the active hydrochloride salt for biological testing.

  • Dissolve the N-Boc intermediate in

    
     (DCM).
    
  • Add Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane.

  • Stir at RT for 2 hours.

  • Concentrate in vacuo. If using TFA, perform an ion exchange (e.g., SCX-2 column) or treat with ethereal HCl to isolate the 3-(2-Fluoro-5-methylphenoxy)azetidine hydrochloride salt.

Part 5: Visualization & Logic Mapping

Figure 1: Synthetic Pathway & Logic

SynthesisPath Start1 N-Boc-3-hydroxyazetidine Reagents Mitsunobu Conditions (PPh3, DIAD, THF, 0°C) Start1->Reagents Start2 2-Fluoro-5-methylphenol Start2->Reagents Intermed N-Boc-Protected Intermediate Reagents->Intermed C-O Bond Formation Step2 Deprotection (TFA or HCl) Intermed->Step2 Final 3-(2-Fluoro-5-methylphenoxy) azetidine HCl Step2->Final Salt Formation

Caption: Convergent synthesis of the target scaffold using Mitsunobu etherification followed by acid-mediated deprotection.

Figure 2: SAR Decision Logic (The "Why")

SARLogic Core Phenoxy-Azetidine Core Problem1 Problem: High Metabolic Clearance Core->Problem1 Problem2 Problem: Low Selectivity Core->Problem2 Sol1 Solution: 2-Fluoro Subst. Problem1->Sol1 Sol2 Solution: 5-Methyl Subst. Problem1->Sol2 Mech1 Blocks Ortho-Hydroxylation Locks Conformation Sol1->Mech1 Mech2 Blocks Para-Oxidation Optimizes LogP Sol2->Mech2 Result Optimized Lead: High Stability, CNS Penetrant Mech1->Result Mech2->Result

Caption: Rational design flow illustrating how specific substitutions resolve common ADME/Tox liabilities in the phenoxy-azetidine series.

References

  • WO2011103196A1 . Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain. World Intellectual Property Organization. (2011). Link

  • WO2023041432A1 . 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament. World Intellectual Property Organization. (2023).[4] Link

  • Duncton, M. A. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. (2026). Link

  • PubChem CID 24902356 . 3-(4-Fluoro-phenoxymethyl)-azetidine (Analogous Structure). National Center for Biotechnology Information. Link

  • Smith, D. A., & Di, L.Hit-to-lead: the process of optimizing a chemical lead. Drug Discovery Today. (2020).

Sources

The Rise of a Privileged Scaffold: A Technical Guide to 3-Phenoxyazetidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a compelling structural motif in modern medicinal chemistry.[1] Its inherent conformational rigidity and ability to introduce a three-dimensional character into otherwise planar molecules make it a valuable tool for modulating the physicochemical and pharmacological properties of drug candidates.[1][2] Among its various substituted forms, the 3-phenoxyazetidine scaffold has garnered significant attention. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 3-phenoxyazetidine analogs, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Value of the 3-Phenoxyazetidine Core

The strategic incorporation of the azetidine moiety into drug candidates is often driven by its ability to serve as a bioisostere for other common functional groups, offering a unique combination of properties.[2][3] The 3-phenoxyazetidine scaffold, in particular, presents a compelling combination of a rigid azetidine core and a versatile phenoxy group. The terminal phenoxy group is a privileged moiety in medicinal chemistry, known to be essential for the activity and pharmacological properties of a wide range of drugs.[4] The ether oxygen can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-stacking interactions, providing multiple avenues for optimizing ligand-target binding.[4] This guide will explore the chemical nuances and biological significance of this promising scaffold.

Synthetic Strategies: Building the 3-Phenoxyazetidine Core

The successful application of the 3-phenoxyazetidine scaffold in drug discovery is contingent upon efficient and versatile synthetic methodologies. A common and practical approach commences with commercially available N-protected 3-azetidinone.

Key Synthetic Pathways

A prevalent strategy involves the nucleophilic addition of a phenoxide to an activated 3-hydroxyazetidine intermediate. This two-step process typically begins with the reduction of N-Boc-3-azetidinone to the corresponding alcohol, followed by a Mitsunobu reaction or a Williamson ether synthesis to introduce the phenoxy group.

Alternatively, a nucleophilic aromatic substitution reaction can be employed, where a hydroxy azetidine is reacted with a suitable halo-aromatic compound in the presence of a base.[5]

Experimental Protocol: Synthesis of N-Boc-3-phenoxyazetidine

This protocol describes a common method for the synthesis of the core N-Boc-3-phenoxyazetidine scaffold, a versatile intermediate for further elaboration.

Step 1: Reduction of N-Boc-3-azetidinone

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.

Step 2: Mitsunobu Reaction

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify the residue by flash column chromatography to afford N-Boc-3-phenoxyazetidine.

The choice of protecting group for the azetidine nitrogen is crucial and is typically a tert-butoxycarbonyl (Boc) group, which can be readily removed under acidic conditions to allow for further functionalization of the nitrogen atom.[5]

Synthesis_Pathway A N-Boc-3-azetidinone B N-Boc-3-hydroxyazetidine A->B NaBH4, MeOH C N-Boc-3-phenoxyazetidine B->C Phenol, PPh3, DEAD D 3-Phenoxyazetidine C->D Acid (e.g., HCl) Logical_Relationships Scaffold 3-Phenoxyazetidine Scaffold Properties Physicochemical & Pharmacological Properties Scaffold->Properties SAR Structure-Activity Relationship Properties->SAR Synthesis Synthetic Feasibility Synthesis->Scaffold Applications Therapeutic Applications SAR->Applications Applications->Scaffold

Caption: Interplay of key factors in 3-phenoxyazetidine drug discovery.

References

  • BenchChem.
  • WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament - Google P
  • Ly, N. T., Thaxton, A., & Trudell, M. L. (2005). Synthesis of 3,3-Diarylazetidines. CORE.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (2025).
  • Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties. PubMed. (2008).
  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC.
  • Phenoxazine nucleoside derivatives with a multiple activity against RNA and DNA viruses.
  • Design and synthesis of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide-based α-glucosidase inhibitors.
  • Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Tre

Sources

Methodological & Application

Application Notes and Protocols for the Coupling of 2-Fluoro-5-methylphenol with Azetidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates. The synthesis of N-aryl azetidines, in particular, is a critical transformation for accessing novel chemical space. This guide provides a comprehensive overview of the reagents and protocols for the coupling of 2-fluoro-5-methylphenol with azetidine, a transformation that presents unique challenges and opportunities due to the specific functionalities of the starting materials.

The presence of a fluorine atom on the phenolic ring offers a handle for cross-coupling reactions, while the phenolic hydroxyl and methyl groups influence the electronic and steric environment of the reaction center. This document will explore various catalytic strategies to achieve this C-N bond formation, with a focus on providing detailed, actionable protocols and the scientific rationale behind the choice of reagents and conditions.

Strategic Considerations for the Coupling Reaction

The primary objective is the formation of a C-N bond between the aromatic ring of 2-fluoro-5-methylphenol and the nitrogen atom of azetidine. This involves the displacement of the fluorine atom. A critical consideration is the potential for the phenolic hydroxyl group to compete as a nucleophile, leading to O-arylation products. Therefore, protection of the hydroxyl group is strongly recommended prior to the C-N coupling step. Common protecting groups for phenols include methyl ether, benzyl ether, or silyl ethers (e.g., TBDMS). The protocols provided herein assume the use of a protected form of 2-fluoro-5-methylphenol (e.g., 2-fluoro-1-methoxy-4-methylbenzene).

The primary methodologies for this transformation fall into three main categories: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed N-arylation (Ullmann-type reaction), and Nucleophilic Aromatic Substitution (SNAr). Each approach has its own set of advantages and challenges, which will be discussed in detail.

Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2][3] It utilizes a palladium catalyst in conjunction with a specialized phosphine ligand to couple an aryl halide (or triflate) with an amine. For the coupling of an aryl fluoride, the choice of ligand is critical to facilitate the challenging oxidative addition of the strong C-F bond.[4]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of the protected 2-fluoro-5-methylphenol to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Azetidine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl azetidine is formed, and the Pd(0) catalyst is regenerated.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for this specific substrate.

Reagents and Materials:

  • Protected 2-fluoro-5-methylphenol (e.g., 2-fluoro-1-methoxy-4-methylbenzene) (1.0 equiv)

  • Azetidine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%)

  • Phosphine ligand (e.g., RuPhos, XPhos, or BrettPhos, 4-10 mol%)[6]

  • Base (e.g., NaOtBu, K3PO4, or Cs2CO3, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, oven-dried Schlenk tube or reaction vial, add the protected 2-fluoro-5-methylphenol, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent, followed by the azetidine.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Reaction Parameters
ParameterRecommended Reagents/ConditionsRationale/Comments
Palladium Precatalyst Pd2(dba)3, Pd(OAc)2Common and effective precatalysts that are reduced in situ to the active Pd(0) species.
Ligand RuPhos, XPhos, BrettPhosSterically hindered biarylphosphine ligands are generally effective for the coupling of aryl fluorides.[6][7]
Base NaOtBu, K3PO4, Cs2CO3The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are preferred.[8]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required. Toluene and dioxane are common choices for their higher boiling points.
Temperature 80-120 °CHigher temperatures are often necessary to facilitate the oxidative addition of the C-F bond.
Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_product Product Formation Pd(0)L Pd(0)L Ar-Pd(II)(F)L Ar-Pd(II)(F)L Pd(0)L->Ar-Pd(II)(F)L Oxidative Addition (Ar-F) Ar-Pd(II)(Azetidine)L Ar-Pd(II)(Azetidine)L Ar-Pd(II)(F)L->Ar-Pd(II)(Azetidine)L + Azetidine - F- [Ar-Pd(II)(Azetidinide)L]- [Ar-Pd(II)(Azetidinide)L]- Ar-Pd(II)(Azetidine)L->[Ar-Pd(II)(Azetidinide)L]- + Base - H-Base+ [Ar-Pd(II)(Azetidinide)L]-->Pd(0)L Reductive Elimination Ar-Azetidine Ar-Azetidine [Ar-Pd(II)(Azetidinide)L]-->Ar-Azetidine

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Methodology 2: Copper-Catalyzed N-Arylation (Ullmann-type Reaction)

The Ullmann condensation is a classical method for forming C-N and C-O bonds, typically requiring harsh reaction conditions.[9][10] Modern variations, often referred to as Ullmann-type or Goldberg reactions, utilize ligands to facilitate the coupling under milder conditions.[11][12] Copper catalysts are generally less expensive than palladium catalysts.

Reaction Principle

While the exact mechanism can be complex and is still a subject of study, a plausible pathway involves:

  • Formation of a Copper-Amide Complex: The copper catalyst reacts with azetidine in the presence of a base to form a copper-azetidinide species.

  • Oxidative Addition: The aryl fluoride undergoes oxidative addition to the Cu(I) center to form a Cu(III) intermediate.

  • Reductive Elimination: The N-aryl azetidine product is formed through reductive elimination, regenerating a Cu(I) species.

Experimental Protocol: Copper-Catalyzed N-Arylation

Reagents and Materials:

  • Protected 2-fluoro-5-methylphenol (1.0 equiv)

  • Azetidine (1.5-2.0 equiv)

  • Copper catalyst (e.g., CuI, Cu(OAc)2, 5-20 mol%)

  • Ligand (e.g., L-proline, a diamine, or a phenanthroline derivative, 10-40 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMSO, DMF, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the protected 2-fluoro-5-methylphenol, copper catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and azetidine.

  • Heat the mixture to 100-140 °C with stirring.

  • Monitor the reaction's progress.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through celite.

  • Perform an aqueous work-up, washing with water and brine. For reactions in DMSO or DMF, extensive washing may be required to remove the high-boiling solvent.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Data Presentation: Copper-Catalyzed N-Arylation Parameters
ParameterRecommended Reagents/ConditionsRationale/Comments
Copper Catalyst CuI, Cu(OAc)2Readily available and commonly used copper sources for Ullmann-type couplings.
Ligand L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamineLigands are crucial for solubilizing the copper species and accelerating the reaction.[10]
Base K2CO3, Cs2CO3Inorganic bases are typically used in these reactions.
Solvent DMSO, DMF, ToluenePolar aprotic solvents are often effective, but toluene can also be used.
Temperature 100-140 °CHigher temperatures are generally required compared to palladium-catalyzed reactions.

Methodology 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a pathway for the direct displacement of a leaving group on an aromatic ring by a nucleophile.[13] For an SNAr reaction to be facile, the aromatic ring typically needs to be activated by strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group.[14] In the case of 2-fluoro-5-methylphenol, the ring is not strongly activated, making a thermal, uncatalyzed SNAr reaction with azetidine challenging and likely to require high temperatures and a polar aprotic solvent.[15][16]

Reaction Principle

The SNAr mechanism proceeds via a two-step addition-elimination sequence:[17]

  • Nucleophilic Attack: The nucleophile (azetidine) attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion.

Experimental Protocol: SNAr Reaction

This approach is the least likely to be successful without significant optimization or if the phenol ring is not further functionalized with electron-withdrawing groups.

Reagents and Materials:

  • Protected 2-fluoro-5-methylphenol (1.0 equiv)

  • Azetidine (2.0-5.0 equiv)

  • Base (optional, e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base)

  • High-boiling polar aprotic solvent (e.g., DMSO, DMF, NMP)

Procedure:

  • Combine the protected 2-fluoro-5-methylphenol and the solvent in a reaction vessel.

  • Add a large excess of azetidine and the base (if used).

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C). A sealed tube or microwave reactor may be necessary.

  • Monitor the reaction for product formation.

  • Upon completion, cool the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry, concentrate, and purify.

Visualization: SNAr Experimental Workflow

SNAr_Workflow cluster_reactants Reactant Preparation Protected_Phenol Protected 2-fluoro-5-methylphenol Reaction_Setup Combine Reactants in a Sealed Vessel Protected_Phenol->Reaction_Setup Azetidine Azetidine (excess) Azetidine->Reaction_Setup Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Reaction_Setup Heating Heat to High Temperature (150-180°C) Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product N-Aryl Azetidine Purification->Product

Caption: General workflow for a high-temperature SNAr reaction.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider screening different ligands (for Pd-catalyzed reactions) or ligands and copper sources (for Cu-catalyzed reactions). The choice of base and solvent can also have a significant effect. Increasing the reaction temperature or time may also improve conversion.

  • No Reaction: For the Buchwald-Hartwig and Ullmann-type reactions, ensure that the catalyst is active and that the reagents and solvent are anhydrous. Deactivation of the catalyst can be an issue. For SNAr, the substrate may not be sufficiently activated, and a transition metal-catalyzed approach is likely necessary.

  • Side Products (O-arylation): If the phenolic hydroxyl group is not protected, the formation of O-arylated byproducts is possible. If this is observed, protection of the hydroxyl group is essential.

  • Decomposition: At high temperatures, decomposition of the starting materials or products may occur. It may be necessary to find a balance between a sufficiently high temperature for reaction and a temperature that avoids degradation.

Conclusion

The coupling of 2-fluoro-5-methylphenol with azetidine is a challenging but achievable transformation that provides access to valuable N-aryl azetidine building blocks. The most promising approaches are transition metal-catalyzed reactions, with the Buchwald-Hartwig amination being a particularly powerful and versatile method. Careful consideration of the need for hydroxyl group protection and optimization of the catalyst system, base, and solvent are crucial for success. The protocols and insights provided in this guide offer a solid foundation for researchers to develop a robust and efficient synthesis for this important class of compounds.

References

  • Trauner, F., Reiners, F., Apaloo-Messan, K. E., Nißl, B., Shahbaz, M., Dongfang, J., Aicher, J., & Didier, D. (2022). Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications, 58(15), 2564–2567. [Link]

  • Qin, T., et al. (2025). Modular Access to N-SF5 azetidines. PMC. [Link]

  • Betz, K. N., & Du Bois, J. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9835–9838. [Link]

  • Trauner, F., Reiners, F., Apaloo-Messan, K. E., Nißl, B., Shahbaz, M., Dongfang, J., Aicher, J., & Didier, D. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Sharpe, R. J., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Dolgushin, F. M., et al. (2018). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC. [Link]

  • Smith, J. (2023). Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. Loughborough University Research Repository. [Link]

  • Shahbaz, M. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]

  • Vaia. (n.d.). Problem 48 In nucleophilic aromatic substit... [FREE SOLUTION]. Vaia. [Link]

  • Ota, Y., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. PMC. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

  • Wang, H., et al. (2025). Site‐Selective Carbonylation of Azetidines via Copper‐Catalyzed Difluorocarbene Insertion. PMC. [Link]

  • Marcaurelle, L. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Fleming, F. E., & Luisi, R. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Sigman, M. S., & Ritter, T. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Rzepa, H. (2018). Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Henry Rzepa's Blog. [Link]

  • Ito, Y., et al. (2025). Cross‐Dehydrogenative Coupling Reaction of 4‐Aminophenols with 2‐Naphthols Catalyzed by a Mesoporous Silica‐Supported Ox. Asian Journal of Organic Chemistry. [Link]

  • Couty, F., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [Link]

  • Sereda, G., & Rajpara, V. (2021). Mechanistic Insights of Copper Catalyzed Trifluoromethyl Aziridine Opening: Regioselective and Stereospecific Aryl Grignard Addition. PMC. [Link]

  • Dar'in, D., et al. (n.d.). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Organic & Biomolecular Chemistry. [Link]

  • Ma, D., & Cai, Q. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. [Link]

  • Hama Salih, A. M., et al. (2018). Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. ResearchGate. [Link]

  • Drotleff, B., & Bolm, C. (2025). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [Link]

  • Lundgren, R. J., et al. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. [Link]

  • Dehamchia, M., & Regainia, Z. (2016). COPPER-(S)-N-METHYLPYRROLIDINE-2-CARBOXYLATE CATALYZED N-ARYLATION OF N5H-1,2,5-THIADIAZOLIDINE 1,1-DIOXIDES. Semantic Scholar. [Link]

  • Wang, D., & Zhu, J. (2025). Chiral Arylated Amines via C−N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. ResearchGate. [Link]

  • Hama Salih, A. M., et al. (2018). Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. Frontiers. [Link]

  • Girek, T., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]

  • Sharpe, R. J., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC. [Link]

  • Wang, D., & Zhu, J. (n.d.). Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light. The University of Liverpool Repository. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chem Sci, 1(1), 13–31. [Link]

Sources

Application Note: High-Fidelity Utilization of 3-(2-Fluoro-5-methylphenoxy)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

3-(2-Fluoro-5-methylphenoxy)azetidine (referred to herein as 3-FMPA ) represents a "privileged scaffold" in modern drug design. It combines the steric rigidity of the four-membered azetidine ring with a metabolically robust aryl ether linkage.

Why this building block matters:

  • Bioisosterism: The azetidine ring acts as a contracted bioisostere of piperidine and pyrrolidine. This contraction often lowers lipophilicity (

    
    ) and improves metabolic stability by reducing the number of oxidizable C-H bonds.
    
  • Conformational Control: The

    
    -rich azetidine core enforces a specific vector on the pendant aryl group, potentially locking the pharmacophore into a bioactive conformation that flexible alkyl chains cannot achieve.
    
  • Metabolic Blocking: The ortho-fluorine on the phenoxy ring blocks a common site of oxidative metabolism (CYP450 hydroxylation) while modulating the electronic properties of the ether oxygen.

Chemical Profile

PropertyValue / Description
IUPAC Name 3-(2-Fluoro-5-methylphenoxy)azetidine
Molecular Formula

Molecular Weight 181.21 g/mol
Predicted pKa ~9.2 (Secondary Amine)
Predicted LogP 1.8 – 2.1 (Lipophilic efficiency favorable)
Storage Store as HCl or Oxalate salt at -20°C; Hygroscopic.
Solubility High in DMSO, MeOH, DCM (as free base). Salts require water/DMSO.

Synthesis Protocol: The Mitsunobu Route[1][2][3][4]

While nucleophilic aromatic substitution (


) is possible for electron-deficient rings, the 2-fluoro-5-methylphenol moiety is electron-rich. Therefore, the Mitsunobu reaction  is the industry-standard protocol for synthesizing this ether linkage with high fidelity.
Reagents Required
  • Substrate A: N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Substrate B: 2-Fluoro-5-methylphenol (1.0 equiv)

  • Reagent C: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Reagent D: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology

1. Preparation of the Betaine Complex (Critical Step):

  • Rationale: Pre-complexing prevents side reactions involving the azetidine nitrogen.

  • Charge a dry reaction vessel with

    
     and anhydrous THF under 
    
    
    
    atmosphere.
  • Cool to 0°C.[1]

  • Add DIAD dropwise over 10 minutes. Observe the formation of a pale yellow precipitate/solution (the betaine intermediate). Stir for 15 minutes.

2. Addition of Substrates:

  • Add a solution of N-Boc-3-hydroxyazetidine and 2-Fluoro-5-methylphenol in THF dropwise to the betaine mixture at 0°C.

  • Note: Maintaining 0°C during addition minimizes the risk of azetidine ring opening or elimination.

3. Reaction & Workup:

  • Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Monitor: TLC (Hexane:EtOAc 3:1). The phenol spot will disappear.

  • Quench: Add water (equal volume) to hydrolyze excess phosphorane.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Flash chromatography on Silica Gel. Elute with Hexane/EtOAc gradient.

4. Deprotection (Salt Formation):

  • Dissolve the purified Boc-intermediate in DCM.

  • Add 4M HCl in Dioxane (5 equiv) at 0°C. Stir at RT for 2 hours.

  • Concentrate in vacuo. Triturate with diethyl ether to obtain 3-FMPA Hydrochloride as a white solid.

Visualizing the Workflow

The following diagram illustrates the synthesis and subsequent functionalization pathways (Lead Optimization).

G Start N-Boc-3-Hydroxyazetidine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Start->Mitsunobu Phenol 2-Fluoro-5-methylphenol Phenol->Mitsunobu Intermediate Boc-Protected Ether Mitsunobu->Intermediate Ether Bond Formation Deprotection Deprotection (HCl/Dioxane or TFA) Intermediate->Deprotection Product 3-FMPA (Salt Form) CORE BUILDING BLOCK Deprotection->Product Yields Free Secondary Amine Amide Amide Coupling (R-COOH, HATU) Product->Amide Pathway A RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Product->RedAm Pathway B SnAr SnAr Displacement (Ar-F, DMSO, Heat) Product->SnAr Pathway C

Figure 1: Synthetic workflow for generating the 3-FMPA scaffold and downstream library generation.

Functionalization Protocols (Application)

Once the 3-FMPA salt is isolated, it serves as a nucleophile for library synthesis.

Protocol A: Reductive Amination (For tertiary amines)
  • Use Case: Increasing

    
     character; accessing basic amines.
    
  • Method:

    • Suspend 3-FMPA HCl (1 equiv) in DCE (Dichloroethane).

    • Add TEA (1.1 equiv) to free base the amine.

    • Add Aldehyde/Ketone (1.1 equiv) and stir for 30 mins.

    • Add

      
       (1.5 equiv). Stir overnight.
      
    • Note: Keep conditions slightly acidic (acetic acid) to promote iminium formation without opening the azetidine ring.

Protocol B: Amide Coupling (For peptidomimetics)
  • Use Case: Reducing basicity; creating rigid linkers.

  • Method:

    • Dissolve Carboxylic Acid (1.0 equiv) in DMF.

    • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Activate for 5 mins.

    • Add 3-FMPA HCl (1.0 equiv).

    • Caution: Avoid highly basic conditions (> pH 10) for prolonged periods to prevent azetidine hydrolysis.

Quality Control & Stability

  • NMR Validation:

    • The azetidine protons typically appear as two multiplets around

      
       3.8–4.5 ppm.
      
    • The methine proton (

      
      -3) attached to the ether oxygen is diagnostic (
      
      
      
      4.9 ppm).
  • Stability Warning:

    • Acid Sensitivity: Azetidines are stable in dilute acid (HCl salts are stable), but strong Lewis acids at high heat can trigger ring opening.

    • Nucleophiles: Avoid heating the free base with strong nucleophiles (e.g., thiols) in protic solvents, as this may open the ring to form acyclic amines.

References

  • Azetidines in Medicinal Chemistry

    • Source: "Azetidines: New Perspectives for an Ancient Scaffold." European Journal of Organic Chemistry.
    • Relevance: Validates the use of azetidines to lower LogP and improve metabolic stability compared to piperidines.
  • Mitsunobu Reaction Protocols

    • Source: "The Mitsunobu Reaction: A Powerful Tool for C-O Bond Form
    • Relevance: Provides the foundational mechanism for coupling hindered secondary alcohols (azetidin-3-ol) with phenols.
  • Handling Strained Heterocycles

    • Source: "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry (RSC).
    • Relevance: Discusses ring strain energy (~25 kcal/mol)
  • Commercial Availability & Properties

    • Source: PubChem / Chemical Vendors (Enamine/Sigma).
    • Relevance: Confirms 3-(aryloxy)azetidines are established building blocks for library synthesis.

Sources

Precision Functionalization of Azetidine Scaffolds: Nucleophilic Substitution & Cross-Coupling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Nucleophilic Substitution on Azetidine Scaffolds Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Azetidines (4-membered nitrogen heterocycles) have transitioned from niche intermediates to privileged scaffolds in modern drug discovery.[1] Their inclusion in approved therapeutics (e.g., Baricitinib, Cobimetinib) is driven by their ability to lower lipophilicity (


) while retaining metabolic stability and rigidifying vector orientation compared to pyrrolidines or piperidines.

However, the functionalization of the azetidine core—specifically at the C3 position—presents a unique "reactivity paradox." The ring's inherent strain (~26 kcal/mol) makes it highly reactive toward ring-opening decomposition, yet the steric bulk and "puckered" conformation of the 4-membered ring impose significant kinetic barriers to classical


 substitution.

This guide details the specific reaction conditions required to navigate this landscape, focusing on C3-Nucleophilic Substitution (


)  and C3-Lithiation  strategies.

Mechanistic Considerations: The "Puckering" Barrier

Unlike planar cyclobutanes, azetidines exist in a dynamic equilibrium between two "puckered" (butterfly) conformers. This conformation significantly impacts the trajectory of incoming nucleophiles.

The Trajectory Challenge

For a successful


 reaction at C3, the nucleophile must attack from the backside of the leaving group (

). In a puckered azetidine, this trajectory is often sterically impeded by the pseudo-axial hydrogens at C2 and C4.
  • Implication: Successful substitution often requires higher activation energies (heat) to access a near-planar transition state, but this heat increases the risk of thermal ring-opening.

  • Solution: Use of "super-leaving groups" (Mesylate/Tosylate/Iodide) and polar aprotic solvents (DMF, DMSO) to accelerate the rate of substitution over elimination/decomposition.

Competitive Pathways: Ring Opening

Under basic conditions or in the presence of Lewis acids, the azetidine nitrogen lone pair can assist in the expulsion of the C3 leaving group, leading to a transient bicyclic azetidinium ion or direct Grob-like fragmentation.

  • Critical Control: The nitrogen must be protected with an electron-withdrawing group (Boc, Cbz, Tosyl) to reduce the nucleophilicity of the ring nitrogen and prevent auto-destruction.

AzetidinePathways Start 1-Boc-3-LG-Azetidine (LG = OMs, I) TS_SN2 Transition State (Near-Planar) Start->TS_SN2 Nucleophile (Nu-) Heat, Polar Aprotic Side_Elim Azetine (Elimination Product) Start->Side_Elim Strong Base (E2 Path) Side_Open Ring Opening (Linear Amine) Start->Side_Open N-Assistance (If N is not EWG-protected) Product_SN2 C3-Substituted Azetidine (Inversion of Config) TS_SN2->Product_SN2 S_N2 Path (Major)

Figure 1: Competitive reaction pathways for C3-functionalization of azetidines.


 requires suppression of E2 elimination and N-assisted ring opening.

Critical Reaction Parameters

Solvent Selection[2][3][4][5][6]
  • DMF/DMSO (Recommended for

    
    ):  High dielectric constants stabilize the transition state and dissociate ion pairs (e.g., 
    
    
    
    ), increasing nucleophile reactivity.
  • CPME (Recommended for Lithiation): Cyclopentyl methyl ether is hydrophobic, stable to organolithiums, and suppresses aggregate formation, crucial for the stability of 3-lithiated azetidines.

Leaving Group (LG) Hierarchy
  • Iodide (-I): Best for C-C bond formation via lithiation or cross-coupling. Reactive but prone to light degradation.

  • Mesylate (-OMs): Optimal for

    
     displacement with amines/azides. Stable enough to purify but reactive enough to displace at 60-80°C.
    
  • Tosylate (-OTs): Slower than mesylate; requires higher temps (risk of decomposition).

Temperature Control[3][4][5][7]
  • 
     Reactions:  Typically 60°C – 90°C . Below 60°C, reaction times are prohibitive; above 100°C, thermal degradation dominates.
    
  • Lithiation (C-H or C-I exchange): Strictly -78°C to -50°C . The 3-lithiated species is transient and will undergo

    
    -elimination to azetine if warmed.
    

Experimental Protocols

Protocol A: Classical Displacement (Synthesis of 3-Azido/Amino Azetidines)

Application: Introduction of heteroatom nucleophiles (Azide, Cyanide, Thiol, Amines). Substrate: 1-Boc-3-mesyloxyazetidine (prepared from 1-Boc-3-hydroxyazetidine).

Step-by-Step Procedure:

  • Preparation: Dissolve 1-Boc-3-mesyloxyazetidine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Nucleophile Addition: Add Sodium Azide (

    
    , 2.0 equiv) or the desired amine (3.0 equiv).
    
    • Note: For amine nucleophiles, add

      
       (2.0 equiv) to scavenge methanesulfonic acid.
      
  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 4–12 hours.
    
    • Monitoring: Monitor by TLC (stain with Ninhydrin or PMA) or LCMS. Look for the disappearance of the mesylate.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (EtOAc) and wash copiously with water (3x) and brine (1x) to remove DMF.

    • Caution: Azides are shock-sensitive; do not concentrate reaction mixtures to dryness if using large excess of azide.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Outcome: The product will have inverted stereochemistry relative to the starting mesylate.

Protocol B: C3-Lithiation via Flow Chemistry (C-C Bond Formation)

Application: Introduction of carbon electrophiles (Ketones, Aldehydes) which fail under standard


 conditions.
Substrate:  1-Boc-3-iodoazetidine.[4]

Flow Setup Parameters:

  • Solvent: CPME (dry).

  • Reagent A: 1-Boc-3-iodoazetidine (0.07 M).[4]

  • Reagent B:

    
    -Hexyllithium (0.42 M in Hexanes).
    
  • Temperature: -50°C (Critical).

Step-by-Step Procedure:

  • System Priming: Flush the flow reactor (stainless steel or PFA tubing) with dry CPME. Cool the reactor loop to -50°C.

  • Lithium-Halogen Exchange: Pump Reagent A and Reagent B into a T-mixer.

    • Residence Time: 80–100 ms. (Fast exchange is required to prevent decomposition).

  • Quenching: Direct the stream immediately into a second mixer containing the Electrophile (e.g., Benzaldehyde, 1.5 equiv in CPME).

    • Residence Time: 10–20 seconds.

  • Collection: Collect the output into a flask containing saturated

    
     solution.
    
  • Workup: Extract with EtOAc, dry over

    
    , and purify via chromatography.
    

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (

)
Steric hindrance ("puckering"); Nucleophile aggregation.Increase temp to 90°C; Switch solvent to DMSO; Add 15-crown-5 (if using Na salts).
Ring Opening (Linear products) Nitrogen lone pair participation; Strong base.Ensure N-protecting group is strongly EWG (Boc, Cbz). Avoid hydroxide bases; use Carbonates or DIPEA.
Elimination (Azetine formation) Basicity of nucleophile > Nucleophilicity.Use less basic nucleophiles (e.g., Azide vs. Amine). Lower reaction temp if possible.
Decomposition (Lithiation) Temperature too high; Residence time too long.Ensure T < -50°C. Use Flow Chemistry to minimize lifetime of the lithiated species (<1 sec).
Comparison of Methods
MethodTarget BondKey ReagentScope
Classical

C-N, C-S, C-OMesylate/TosylateGood for heteroatoms. Poor for C-C bonds.
Lithiation (Flow) C-C3-IodoazetidineExcellent for ketones/aldehydes. Requires specialized equipment.
Cross-Coupling C-C (Aryl)3-Iodoazetidine + Ni cat.Emerging standard for arylation. Requires photoredox or Ni conditions.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines. J. Org. Chem. 2023.[3][5] Link

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. Chem. Eur. J. 2018.[1] Link

  • Azetidines in Medicinal Chemistry: Emerging Applications. J. Med. Chem. 2021.[1] Link

  • A Single-Step Synthesis of Azetidine-3-amines. J. Org. Chem. 2020. Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Org. Biomol. Chem. 2021.[1] Link

Sources

protecting group strategies for 3-(2-Fluoro-5-methylphenoxy)azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-(2-Fluoro-5-methylphenoxy)azetidine

Executive Summary

The synthesis of 3-aryloxyazetidines is a critical transformation in medicinal chemistry, often serving as a core scaffold for GPCR ligands and ion channel blockers. This application note details the optimized synthesis of 3-(2-Fluoro-5-methylphenoxy)azetidine , focusing on the selection and management of protecting groups (PGs).

While simple alkylation often fails due to the strained nature of the azetidine ring and the competing nucleophilicity of the secondary amine, this protocol utilizes a Boc-protection strategy coupled with a Mitsunobu etherification . This route offers the highest fidelity for introducing the electron-deficient 2-fluoro-5-methylphenol moiety while mitigating ring-opening side reactions.

Strategic Analysis: Protecting Group Selection

The azetidine nitrogen is highly nucleophilic and prone to dimerization or over-alkylation. Selecting the correct PG is determined by the orthogonality required during the ether formation.

Protecting Group (PG)StabilityDeprotectionSuitability for Target
Boc (tert-butoxycarbonyl) Stable to bases/nucleophiles (Mitsunobu conditions).Acid (TFA or HCl).High. Ideal for final step deprotection. Commercially available starting material.
Cbz (Carboxybenzyl) Stable to acid/base.Hydrogenolysis (

/Pd).
Medium. The 2-Fluoro substituent on the phenol is generally stable, but Cbz removal adds a heterogeneous catalysis step that can be temperamental with amine poisons.
Benzhydryl (DPM) Very stable.Hydrogenolysis or strong acid.Low. Bulky group may sterically hinder the C3 position during etherification. Harder to remove than Boc.

Decision: We utilize the Boc group.[1][2] It allows for a homogeneous workflow and rapid, quantitative deprotection that yields the target as a stable salt (hydrochloride or trifluoroacetate), which is preferred for downstream biological assays.

Synthetic Workflow & Mechanism

The synthesis proceeds in two stages: (1) Mitsunobu coupling of N-Boc-3-hydroxyazetidine with the phenol, followed by (2) Acid-mediated deprotection.

AzetidineSynthesis cluster_0 Stage 1: Etherification cluster_1 Stage 2: Deprotection SM1 N-Boc-3-hydroxyazetidine Intermediate N-Boc-Protected Ether SM1->Intermediate PPh3, DIAD THF, 0°C to RT (Mitsunobu) SM2 2-Fluoro-5-methylphenol SM2->Intermediate ProductSalt Target Azetidine (TFA/HCl Salt) Intermediate->ProductSalt TFA/DCM or 4N HCl/Dioxane ProductFree Target Azetidine (Free Base) ProductSalt->ProductFree Basic Workup (NaHCO3 or Resin)

Figure 1: Strategic workflow for the synthesis of 3-(2-Fluoro-5-methylphenoxy)azetidine via Mitsunobu coupling.

Detailed Protocols

Protocol A: Mitsunobu Coupling

Objective: Form the C-O bond with inversion of configuration (irrelevant for the achiral azetidine, but mechanistically relevant). Scale: 1.0 mmol basis.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • 2-Fluoro-5-methylphenol (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) [Preferred over DEAD for stability]

  • Anhydrous THF (10 mL/mmol)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-hydroxyazetidine (173 mg, 1.0 mmol), 2-Fluoro-5-methylphenol (139 mg, 1.1 mmol), and

    
     (315 mg, 1.2 mmol) in anhydrous THF (10 mL).
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Low temperature prevents side reactions between DIAD and

    
     before substrate engagement.
    
  • Addition: Add DIAD (242 mg, 236 µL, 1.2 mmol) dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12–16 hours.

  • Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot should disappear. The product usually runs higher than the alcohol.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The crude residue contains Triphenylphosphine oxide (TPPO).

    • Method: Flash column chromatography (Silica gel). Elute with a gradient of 0%

      
       30% EtOAc in Hexanes.
      
    • Alternative: Triturate the crude solid with cold diethyl ether/pentane (1:1) to precipitate the majority of TPPO before column chromatography.

Protocol B: N-Boc Deprotection

Objective: Remove the carbamate to reveal the secondary amine.

Option 1: TFA Method (Standard) [1]

  • Dissolve the purified N-Boc intermediate (1.0 equiv) in DCM (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (2 mL/mmol) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Validation: LCMS should show the mass of the free amine (

    
    ) and total loss of the Boc-protected mass (
    
    
    
    or
    
    
    ).
  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove excess TFA. The product is obtained as the TFA salt .
    

Option 2: HCl Method (For Hydrochloride Salt)

  • Dissolve the intermediate in minimal 1,4-Dioxane or MeOH.

  • Add 4N HCl in Dioxane (5-10 equiv).

  • Stir at RT for 3 hours. A white precipitate often forms.

  • Filter the solid and wash with diethyl ether to obtain the HCl salt directly.

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnosticRoot CauseCorrective Action
Low Yield (<40%) TLC shows unreacted alcohol.Steric hindrance or wet solvent.Ensure THF is anhydrous. Increase DIAD/

to 1.5 equiv.
TPPO Contamination NMR shows peaks at ~7.5 ppm.Poor separation during column.Use the precipitation method (Ether/Pentane) prior to column.
Side Product Mass spec shows N-alkylation.Azetidine ring opening.[3][4]Ensure temperature is strictly 0°C during DIAD addition. Do not heat above 40°C.
Incomplete Deprotection LCMS shows +56 mass (t-Butyl cation adduct).Scavenging issue.Add triethylsilane (TES) as a cation scavenger during TFA deprotection.

References

  • Mitsunobu Reaction Mechanism & Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. [Link]

  • Azetidine Synthesis & Protection: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley, 2014. (Chapter: Protection for the Amino Group). [Link]

  • Synthesis of 3-Aryloxyazetidines (Specific Protocol Reference): Billotte, S. "Synthetic approaches to 3-substituted azetidines." Organic & Biomolecular Chemistry, 2015. (Provides context on etherification of 3-hydroxyazetidines). [Link]

  • Mitsunobu Reaction Protocols (Organic Chemistry Portal): Detailed reaction parameters and functional group tolerance. [Link][5]

Sources

scale-up procedures for manufacturing 3-(2-Fluoro-5-methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Process for 3-(2-Fluoro-5-methylphenoxy)azetidine Hydrochloride

Executive Summary

This application note details a robust, scalable process for the synthesis of 3-(2-Fluoro-5-methylphenoxy)azetidine , a pharmacophore motif relevant to monoamine transporter inhibitors and histamine H3 antagonists. While laboratory-scale synthesis often utilizes the Mitsunobu reaction, this protocol outlines a nucleophilic substitution (S_N2) strategy via a mesylate intermediate. This route is selected for its superior atom economy, reduced hazardous waste generation (avoiding triphenylphosphine oxide and dialkyl azodicarboxylates), and enhanced safety profile upon scale-up.

Key Process Features:

  • Route: Activation of N-Boc-3-hydroxyazetidine followed by S_N2 displacement with 2-fluoro-5-methylphenol.

  • Yield Target: >65% overall (3 steps).

  • Purity Target: >98.5% (HPLC), >99.0% (qNMR).

  • Safety: Elimination of shock-sensitive Mitsunobu reagents; controlled exotherms.

Reaction Pathway & Logic

The synthesis consists of three distinct chemical stages: Activation, Coupling, and Deprotection.

SynthesisPath SM1 N-Boc-3-hydroxyazetidine (SM-1) Int1 Mesylate Intermediate (INT-1) SM1->Int1 MsCl, TEA DCM, 0°C SM2 2-Fluoro-5-methylphenol (SM-2) Int2 N-Boc-Aryl Ether (INT-2) SM2->Int2 Int1->Int2 + SM-2 Cs2CO3, DMF 80°C Prod Target Product (HCl Salt) Int2->Prod 4M HCl/Dioxane IPA Recryst.

Caption: Figure 1. Synthetic workflow for 3-(2-Fluoro-5-methylphenoxy)azetidine hydrochloride via mesylate displacement.

Detailed Manufacturing Protocol

Stage 1: Activation (Mesylation)

Objective: Convert the poor leaving group (-OH) of N-Boc-3-hydroxyazetidine into a reactive mesylate.

  • Rationale: Mesylates are crystalline and stable enough for short-term storage but reactive enough for S_N2 displacement. This avoids the handling of unstable halides.[1]

Protocol:

  • Charge a glass-lined reactor with N-Boc-3-hydroxyazetidine (1.0 equiv) and Dichloromethane (DCM) (10 vol).

  • Cool the solution to 0–5 °C.

  • Add Triethylamine (TEA) (1.5 equiv) ensuring internal temperature (

    
    ) < 10 °C.
    
  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 60 minutes.

    • Critical Process Parameter (CPP): Exothermic reaction.

      
       must remain < 10 °C to prevent elimination to N-Boc-azetine (unstable).
      
  • Stir at 0–5 °C for 2 hours. Monitor by TLC/HPLC.

  • Quench with water (5 vol) and separate phases. Wash organic layer with sat. NaHCO3 and brine.

  • Concentrate under reduced pressure (< 30 °C) to obtain INT-1 (N-Boc-3-mesyloxyazetidine) as a white solid.

    • Checkpoint: Yield >90%.[2][3][4] Store at 4 °C if not used immediately.

Stage 2: Etherification (Coupling)

Objective: Form the ether bond via S_N2 displacement.

  • Rationale: Using Cesium Carbonate (Cs₂CO₃) in DMF enhances the nucleophilicity of the phenol. While K₂CO₃ is cheaper, Cs₂CO₃ often provides higher conversion rates for sterically modulated phenols like 2-fluoro-5-methylphenol.

Protocol:

  • Charge reactor with 2-Fluoro-5-methylphenol (1.1 equiv), Cs₂CO₃ (2.0 equiv), and DMF (8 vol).

  • Stir at 25 °C for 30 mins to form the phenoxide.

  • Add INT-1 (1.0 equiv) dissolved in DMF (2 vol).

  • Heat to 80 °C for 12–16 hours.

    • CPP: Temperature control is vital. >90 °C increases risk of elimination by-products.

  • Cool to 25 °C. Dilute with Ethyl Acetate (15 vol) and water (15 vol).

  • Wash organic phase with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Concentrate to yield crude INT-2 .

    • Purification: If purity < 95%, recrystallize from Heptane/EtOAc (5:1).

Stage 3: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

Protocol:

  • Dissolve INT-2 (1.0 equiv) in Dichloromethane (5 vol).

  • Add 4M HCl in Dioxane (5.0 equiv) dropwise at 20–25 °C.

    • Observation: Gas evolution (CO₂, isobutylene). Ensure adequate venting.

  • Stir for 4 hours until conversion is complete.

  • Concentrate to dryness or add MTBE (Methyl tert-butyl ether) to precipitate the salt directly.

  • Filtration: Collect the white solid.

  • Recrystallization: Dissolve in minimum hot Isopropanol (IPA) , cool slowly to 0 °C to crystallize.

  • Dry in a vacuum oven at 45 °C.

Process Data & Specifications

ParameterSpecificationRationale
Appearance White to off-white crystalline solidIndicates high purity; colored impurities often suggest phenol oxidation.
Purity (HPLC) ≥ 98.5% (Area %)Pharma-grade requirement.
Assay (qNMR) 98.0 – 102.0% w/wConfirms salt stoichiometry (monohydrochloride).
Residual Solvent DMF < 880 ppm, DCM < 600 ppmICH Q3C limits.
Water Content < 1.0% (KF)Product is hygroscopic; requires dry storage.

Scale-Up & Safety Analysis

Impurity Fate Mapping

Understanding side reactions is crucial for scale-up.

ImpurityMap cluster_control Control Strategy Reaction Coupling Reaction (INT-1 + Phenol) Impurity1 Impurity A: Elimination Product (N-Boc-Azetine) Reaction->Impurity1 High Temp (>90°C) Strong Base Impurity2 Impurity B: Hydrolysis Product (N-Boc-3-OH) Reaction->Impurity2 Wet Solvent (Water ingress) Target Target Ether (INT-2) Reaction->Target S_N2 (Main) Control1 Limit Temp < 85°C Control2 KF of DMF < 0.05%

Caption: Figure 2. Impurity fate map identifying critical failure modes (elimination and hydrolysis).

Thermal Hazards
  • Mesylation: The reaction of MsCl with alcohols is highly exothermic (~140 kJ/mol). On a >1 kg scale, active cooling (jacketed reactor with cryostat) is mandatory. Do not rely on ice baths.

  • Azetidine Ring Strain: Azetidines possess ~26 kcal/mol of ring strain. Avoid strong Lewis acids or extreme temperatures (>120 °C) which may trigger ring-opening polymerization.

References

  • General Azetidine Synthesis: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

  • Mesylation & Displacement Protocol: BenchChem. Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. (Analogous chemistry). Link

  • Safety in Azetidine Scale-Up: Pace, V., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Journal of Organic Chemistry. Link

  • Flow Chemistry Application: Trauner, F., et al. (2025). Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbocycles. LMU München.[1] Link

  • Product Analog Data: ChemScene. 3-(2,5-Difluorophenoxy)azetidine Data Sheet. Link

Sources

Troubleshooting & Optimization

Technical Support Hub: Purification of 3-(2-Fluoro-5-methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support center. You are likely working with 3-(2-Fluoro-5-methylphenoxy)azetidine , a secondary amine scaffold often utilized in CNS drug discovery (e.g., as a monoamine reuptake inhibitor or nicotinic receptor ligand).

The Core Challenge: This molecule possesses a "Jekyll and Hyde" personality during purification:

  • The Amine (Azetidine): Highly basic (

    
    ), prone to streaking on silica, and sensitive to ring-opening under harsh acidic/nucleophilic conditions.
    
  • The Contaminant (Phenol): The starting material, 2-Fluoro-5-methylphenol, is weakly acidic and often "sticky," co-eluting with the product if not chemically sequestered.

Your Objective: Isolate the free base or salt form with


 purity, free of phenolic precursors and coupling reagents (e.g., DIAD/PPh3O from Mitsunobu reactions).

Triage: Diagnostic Assessment

Before initiating a protocol, compare your current status against these indicators:

SymptomProbable CauseImmediate Action
Product is a sticky yellow oil Residual solvent or phenol impurities preventing crystallization.Proceed to Phase I (Acid-Base Workup) .
TLC shows "streaking" or "comet tails" Interaction of the secondary amine with silanols on silica gel.Proceed to Phase II (Amine-Modified Silica) .
NMR shows extra aromatic protons Unreacted 2-Fluoro-5-methylphenol is present.Do not column yet. Return to Phase I.
White solid precipitates in NMR tube Formation of carbamate salts from atmospheric

.
Store under Nitrogen/Argon; convert to HCl salt (Phase III).

Phase I: The "Chemical Wash" (Workup Optimization)

Stop. Do not load a crude reaction mixture directly onto a column. The most efficient purification for this molecule is chemoselective liquid-liquid extraction utilizing the basicity of the azetidine and the acidity of the phenol.

Protocol: The "pH Swing" Extraction

Theory:

  • pH < 2: The azetidine is protonated (

    
    ) and water-soluble. The phenol remains neutral/lipophilic.
    
  • pH > 12: The azetidine is neutral (

    
    ) and lipophilic. The phenol is deprotonated (
    
    
    
    ) and water-soluble.

Step-by-Step:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or MTBE (avoid DCM if possible to prevent emulsion).

  • Acid Extraction (Targeting the Product):

    • Extract the organic layer 3x with 1M aqueous HCl .

    • Mechanism:[1][2][3][4][5][6][7] The azetidine moves into the aqueous phase. The phenol, PPh3, and DIAD residues stay in the organic layer.

    • Keep the Aqueous Layer. Discard the organic layer (check TLC first!).

  • The Wash:

    • Wash the combined acidic aqueous layer 2x with fresh EtOAc/Ether to remove trapped neutrals.

  • Basification (Releasing the Product):

    • Cool the aqueous layer to

      
      .[3][8]
      
    • Slowly add 4M NaOH or saturated

      
        until pH > 12.
      
    • Observation: The solution should become cloudy as the free amine oils out.

  • Final Extraction:

    • Extract the basic aqueous mixture 3x with DCM or EtOAc .

    • Dry over

      
      , filter, and concentrate.[3][8]
      

Outcome: You should now have a clear oil that is significantly cleaner (90%+ pure).

Phase II: Chromatographic Solutions

If the "pH Swing" yields <95% purity, use Flash Chromatography. Standard silica conditions will fail due to the amine's interaction with acidic silanols.

Method A: The "Ammonia Shift" (Recommended)
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: DCM : MeOH :

    
     (aqueous ammonia) .
    
  • Gradient: Start at 98:2:0.2 and ramp to 90:10:1.

  • Why: The ammonia competes for the silanol sites, allowing the azetidine to elute as a tight band.

Method B: Neutralized Silica
  • Pre-treatment: Slurry the silica in Hexane containing 1% Triethylamine (TEA).

  • Mobile Phase: Hexane/EtOAc (with 1% TEA).

  • Note: TEA is harder to remove than ammonia; requires high-vacuum drying.

Phase III: Salt Formation & Crystallization

Azetidine free bases are prone to oxidation and


 absorption. Converting to a salt ensures long-term stability.
Protocol: Formation of the Oxalate or HCl Salt
  • Dissolve: Dissolve the purified free base in a minimal amount of anhydrous Ethanol or Isopropanol .

  • Acid Addition:

    • For HCl Salt: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at

      
      .
      
    • For Oxalate Salt: Add 1 equivalent of Oxalic acid dissolved in warm ethanol.

  • Crystallization:

    • Add Diethyl Ether or Heptane dropwise until the solution turns slightly turbid.

    • Store at

      
       overnight.
      
  • Filtration: Collect the white precipitate under inert atmosphere.

Visualization: Purification Logic Flow

The following diagram illustrates the critical decision pathways for purifying this specific scaffold.

PurificationWorkflow Start Crude Reaction Mixture (Phenol + Azetidine + Byproducts) SolubilityCheck Dissolve in EtOAc Start->SolubilityCheck AcidExtract Extract with 1M HCl (pH < 2) SolubilityCheck->AcidExtract OrgLayer1 Organic Layer (Contains Phenol, PPh3, DIAD) AcidExtract->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Azetidine-H+) AcidExtract->AqLayer1 Keep WashStep Wash Aq. with Ether AqLayer1->WashStep Basify Basify with NaOH to pH > 12 Extract into DCM WashStep->Basify PurityCheck Check Purity (NMR/HPLC) Basify->PurityCheck HighPurity Purity > 95% PurityCheck->HighPurity Yes LowPurity Purity < 95% PurityCheck->LowPurity No SaltForm Phase III: Salt Formation (HCl/Oxalate) -> Solid HighPurity->SaltForm Column Phase II: Flash Column (DCM/MeOH/NH4OH) LowPurity->Column Column->SaltForm

Figure 1: Decision matrix for the purification of 3-aryloxyazetidines, prioritizing acid-base extraction.

Troubleshooting & FAQ

Q: The product oils out during the acid extraction (Phase I). What happened? A: You likely used an acid that formed an insoluble salt (e.g., if using H2SO4, the sulfate might be insoluble). Switch to 1M HCl or 1M Acetic Acid . Alternatively, the "oil" might be the protonated azetidine forming a third phase. Add a small amount of Methanol to the aqueous layer to solubilize it, or simply collect the third phase—it is likely your product.

Q: I see a new impurity after leaving the product in CDCl3 overnight. A: Azetidines are nucleophilic. In


, they can react with trace HCl (degradation) or even react with the solvent over long periods (though less common). More likely, the amine has absorbed atmospheric 

to form a carbamate. Always dry the free base immediately and store under Argon.

Q: Can I use reverse-phase (C18) HPLC? A: Yes, but you must use a basic modifier.

  • Acidic mobile phase (0.1% TFA): The azetidine will elute at the solvent front (dead volume) because it is fully ionized.

  • Basic mobile phase (10mM NH4HCO3, pH 10): The azetidine will be neutral and retain well on C18.

Q: The Mitsunobu reaction failed; I have 0% yield. A: 3-hydroxyazetidine is sterically hindered. Ensure you are using a high-activity azodicarboxylate like ADDP or DIAD and allow longer reaction times. Alternatively, consider the


 route: React N-Boc-3-iodoazetidine with 2-Fluoro-5-methylphenol using 

in DMF at

[1].

References

  • Vertex Pharmaceuticals Inc. (2007). Azetidine derivatives as modulators of ion channels. Patent WO2007056099. Link

  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Protocols and Mechanism.Link

  • Billotte, S. (2019). Purification of Amine-Containing Compounds: A Guide to Flash Chromatography. SiliCycle Technical Notes. Link

  • Holladay, M. W., et al. (1998). Structure-Activity Relationships of 3-Substituted Azetidine Analogs of A-85380. Journal of Medicinal Chemistry, 41(4), 407–412. Link

Sources

Technical Support Center: Optimizing Temperature for Azetidine Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on optimizing temperature for nucleophilic substitution reactions involving azetidines. The inherent ring strain of the four-membered azetidine ring dictates its unique reactivity, making temperature a critical parameter to control for achieving desired outcomes and minimizing side reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in azetidine nucleophilic substitution?

A1: The reactivity of azetidines is largely driven by their significant ring strain, which is less than that of aziridines but substantial enough to make them susceptible to ring-opening reactions.[1][2] Temperature plays a pivotal role for several reasons:

  • Activation Energy: Nucleophilic substitution on azetidines, particularly ring-opening reactions, requires overcoming a specific activation energy barrier. Temperature provides the necessary thermal energy to reach the transition state.

  • Kinetic vs. Thermodynamic Control: Many azetidine reactions can yield multiple products.[3][4][5][6]

    • Low temperatures often favor the kinetically controlled product, which is the one that forms the fastest (i.e., has the lowest activation energy).[3][5]

    • Higher temperatures can provide enough energy to overcome higher activation barriers and allow the reaction to reach equilibrium, favoring the more stable thermodynamically controlled product.[3][5][7] Elevating the temperature can also promote the reversibility of the kinetic pathway.[7]

  • Side Reactions: Elevated temperatures can lead to undesired side reactions, such as polymerization, elimination, or decomposition of starting materials and products. For instance, some cyclization reactions to form azetidines show significant decomposition at higher temperatures.[8]

Q2: I'm observing low to no conversion at room temperature. What is the first step to optimize the temperature?

A2: If you are not seeing any product formation at ambient temperature, a systematic and gradual increase in temperature is the logical next step.

  • Initial Incremental Increases: Begin by raising the reaction temperature in small increments (e.g., 10-20 °C). Monitor the reaction progress closely at each new temperature using an appropriate analytical technique (TLC, LC-MS, or NMR).

  • Refluxing Conditions: If incremental increases are not effective, moving to reflux conditions in a suitable solvent is a common strategy. The choice of solvent will determine the maximum temperature under standard pressure. For example, a reaction in THF will reflux at a lower temperature than one in toluene or DMF.

  • Microwave Irradiation: For reactions that are sluggish even at high reflux temperatures, microwave-assisted synthesis can be a powerful tool.[9] Microwave heating can dramatically shorten reaction times and often leads to higher yields by promoting efficient and uniform heating.[10][11]

Q3: My reaction is producing a mixture of regioisomers. How can temperature manipulation help?

A3: The formation of regioisomers in azetidine ring-opening reactions is a common challenge, often governed by the site of nucleophilic attack (e.g., at the C2 vs. C4 position of an azetidinium ion).[12][13][14] Temperature can influence this selectivity.

  • Understanding the Mechanism: The regioselectivity is influenced by steric and electronic factors of the substituents on the azetidine ring and the nature of the nucleophile.[13][14] DFT calculations can often help predict the favored regioisomer.[12][13][14]

  • Lowering the Temperature: To favor the kinetically preferred product, which is often the result of attack at the less sterically hindered position, reducing the reaction temperature is a key strategy.

  • Screening Solvents at Different Temperatures: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers.[15][16] It is advisable to screen different solvents across a range of temperatures. For instance, ethereal solvents have been shown to be optimal for certain enantioselective ring-opening reactions.[17][18]

Q4: I'm seeing significant byproduct formation at elevated temperatures. What are my options?

A4: The appearance of byproducts is a clear indication that the reaction conditions are too harsh.

  • Reduce the Temperature: This is the most straightforward solution. Find the minimum temperature at which an acceptable reaction rate is achieved.

  • Change the Solvent: Switching to a lower-boiling point solvent will naturally limit the maximum reaction temperature under reflux conditions.

  • Catalyst Use: Employing a catalyst can lower the activation energy of the desired reaction, allowing it to proceed at a lower temperature where side reactions are less prevalent.[19] For example, lanthanide(III) triflates have been used as catalysts for the regioselective ring-opening of epoxides to form azetidines.[19]

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to product degradation or the formation of byproducts. Optimize the reaction time by careful monitoring.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to temperature optimization in azetidine nucleophilic substitution reactions.

Issue 1: Low Yield and Slow Reaction Rate
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Thermal Energy 1. Gradually increase the temperature in 10-20 °C increments. 2. Switch to a higher-boiling point solvent. 3. Employ microwave irradiation.[9]The reaction requires sufficient energy to overcome the activation barrier for the nucleophilic attack on the strained azetidine ring.
Poor Leaving Group 1. If applicable, convert a poor leaving group (e.g., -OH) to a better one (e.g., -OTs, -OMs).A better leaving group lowers the activation energy of the substitution reaction, often reducing the need for high temperatures.
Solvent Effects 1. Screen a range of solvents with varying polarities. Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SN2 reactions.[15] 2. For some reactions, hot water has been shown to act as a modest acid catalyst and solvent.[20][21]The solvent can stabilize the transition state and influence the nucleophilicity of the attacking species.[15][16]
Issue 2: Formation of Multiple Products (Regioisomers or Stereoisomers)
Potential Cause Troubleshooting Steps Scientific Rationale
Kinetic vs. Thermodynamic Control 1. To favor the kinetic product, lower the reaction temperature and shorten the reaction time.[3][5] 2. To favor the thermodynamic product, increase the temperature and reaction time to allow the reaction to equilibrate.[3][5][7]At lower temperatures, the product with the lowest activation energy barrier will form fastest. At higher temperatures, the reaction becomes more reversible, favoring the most stable product.
Steric and Electronic Effects 1. Modify the substituents on the azetidine ring or the nucleophile to sterically or electronically favor the desired product.The regioselectivity of nucleophilic attack on azetidinium ions is highly dependent on the substitution pattern.[13][14]
Catalyst Influence 1. Introduce a catalyst that can selectively stabilize one transition state over another. Chiral catalysts can be used for enantioselective ring-opening.[17][18]Catalysts can create a lower energy pathway to a specific product, enhancing selectivity.
Issue 3: Decomposition of Starting Material or Product
Potential Cause Troubleshooting Steps Scientific Rationale
Thermal Instability 1. Lower the reaction temperature. 2. Reduce the reaction time by monitoring for completion. 3. Consider a milder synthetic route, perhaps using a more reactive nucleophile or a catalyst to enable lower reaction temperatures.Azetidines and their derivatives can be thermally labile due to ring strain.[1] High temperatures can provide sufficient energy for decomposition pathways.
Incompatible Solvent or Reagents 1. Ensure the solvent and any other reagents are stable at the reaction temperature. 2. Check for potential side reactions between the solvent and reagents at elevated temperatures.Some solvents or reagents may decompose or react with each other at higher temperatures, leading to a complex reaction mixture.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Temperature Screening
  • Setup: In parallel reaction vials, add the azetidine substrate, nucleophile, and solvent.

  • Temperature Gradient: Place the vials in a heating block with a temperature gradient or run individual reactions at different, controlled temperatures (e.g., Room Temp, 40 °C, 60 °C, 80 °C, 100 °C).

  • Monitoring: At set time intervals (e.g., 1, 4, 12, 24 hours), take an aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze by LC-MS or GC-MS to determine the conversion, product distribution, and byproduct formation.

  • Optimization: Based on the results, select the optimal temperature that provides the best balance of reaction rate and selectivity.

Diagram: Troubleshooting Logic for Temperature Optimization

G start Reaction Issue low_conversion Low Conversion / Slow Rate start->low_conversion multi_products Multiple Products start->multi_products decomposition Decomposition start->decomposition increase_temp Increase Temperature low_conversion->increase_temp change_solvent Change Solvent (Higher Boiling) low_conversion->change_solvent use_mw Use Microwave low_conversion->use_mw lower_temp Lower Temperature (Kinetic) multi_products->lower_temp higher_temp Increase Temperature (Thermodynamic) multi_products->higher_temp change_catalyst Change Catalyst/Solvent multi_products->change_catalyst decrease_temp Decrease Temperature decomposition->decrease_temp shorter_time Shorten Reaction Time decomposition->shorter_time milder_route Milder Route/Catalyst decomposition->milder_route end Optimized Reaction increase_temp->end change_solvent->end use_mw->end lower_temp->end higher_temp->end change_catalyst->end decrease_temp->end shorter_time->end milder_route->end

Caption: Troubleshooting workflow for temperature optimization.

Diagram: Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Coordinate Diagram Reactants Reactants TS_Kinetic TS (Kinetic) Reactants->TS_Kinetic Low Temp, Short Time TS_Thermo TS (Thermo) Reactants->TS_Thermo High Temp, Long Time P_Kinetic Kinetic Product TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Product P_Kinetic->P_Thermo Equilibration TS_Thermo->P_Thermo

Caption: Energy profile for kinetic vs. thermodynamic products.

References

  • Rational Catalyst Design for the Asymmetric Ring- Opening of Azetidines. (2025). Synfacts, 21(05), 0516. Available from: [Link]

  • Ghorai, M. K., & Kumar, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2569-2589. Available from: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available from: [Link]

  • Jacobsen, E. N., & Topczewski, J. J. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC. (n.d.). Available from: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11. Available from: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025). ChemRxiv. Available from: [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (2020). Chirality. Available from: [Link]

  • Microwave-Assisted Synthesis and Antifungal Activity of Novel Substituted Azetidinone Derivatives of Edaravone. (2012). Asian Journal of Chemistry, 24(5), 2057-2060. Available from: [Link]

  • Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. (2021). Molecules, 26(20), 6140. Available from: [Link]

  • Microwave-assisted synthesis of azetidines in aqueous media. (2009). Tetrahedron Letters, 50(44), 6071-6073. Available from: [Link]

  • Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. (2016). Journal of the Serbian Chemical Society, 81(12), 1415-1422. Available from: [Link]

  • 1.2 Azetidinones (~-Lactams). (n.d.). Available from: [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry. Available from: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). Nature Chemical Biology. Available from: [Link]

  • Previous strategies towards azetidines and this approach. a Select... | Download Scientific Diagram. (n.d.). ResearchGate. Available from: [Link]

  • Opening of azetidinium ions with C-nudeophiles | Request PDF. (n.d.). ResearchGate. Available from: [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). Molecules, 28(3), 1083. Available from: [Link]

  • Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF. (n.d.). ResearchGate. Available from: [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022). Molecules, 27(9), 2824. Available from: [Link]

  • Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of a-aryl azetidinium salts. (2016). Organic & Biomolecular Chemistry, 14(34), 8082-8089. Available from: [Link]

  • Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. (2006). European Journal of Organic Chemistry, 2006(15), 3479-3490. Available from: [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Available from: [Link]

  • Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. (2008). The Journal of Organic Chemistry, 73(6), 2270-2274. Available from: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry. Available from: [Link]

  • Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. (2008). The Journal of Organic Chemistry, 73(6), 2270-2274. Available from: [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry, 11. Available from: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11. Available from: [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Available from: [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange. Available from: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry, 20, 1243-1250. Available from: [Link]

  • (PDF) Theoretical investigations of solvent effects on nucleophilic substitution reactions of selected alkyl- substituted oxatriquinane derivatives with azide ion. (2021). ResearchGate. Available from: [Link]

  • Kinetic vs. Thermodynamic Control: Understanding the Dynamics of Chemical Reactions. (2026). LinkedIn. Available from: [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2017). Catalysts, 7(1), 26. Available from: [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Available from: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Available from: [Link]

  • Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. (2011). Journal of Medicinal Chemistry, 54(23), 8171-8182. Available from: [Link]

Sources

Technical Support Center: Long-Term Storage and Stability of 3-(2-Fluoro-5-methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for stabilizing 3-(2-Fluoro-5-methylphenoxy)azetidine for long-term storage. Our recommendations are grounded in established principles of small molecule stability, with a specific focus on the unique structural characteristics of this compound.

Core Stability Principles & Quick Reference

The stability of 3-(2-Fluoro-5-methylphenoxy)azetidine is primarily influenced by its strained azetidine ring and its susceptibility to environmental factors.[1][2] The four-membered azetidine ring, while more stable than an aziridine, is prone to degradation under certain conditions, particularly hydrolysis.[3][4] Understanding and controlling these factors is critical for preserving the compound's integrity.

Table 1: Recommended Storage & Handling Summary

ParameterRecommendationRationale
Temperature -20°C or below Minimizes degradation kinetics and preserves compound integrity for long-term storage.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation and hydrolysis by displacing atmospheric oxygen and moisture.
Light Exposure Amber, light-protectant vial Protects against potential photodegradation, a common stress factor for organic molecules.[7][8]
Container Tightly sealed glass vial Glass is inert and a tight seal prevents exposure to the external environment.[7]
Handling Aliquot upon receipt Avoids repeated freeze-thaw cycles and contamination of the bulk supply.[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for the long-term storage of this compound?

For multi-year storage, the compound should be stored as a solid at -20°C or -80°C in a tightly sealed, light-protectant vial backfilled with an inert gas like argon or nitrogen.[5][6] These conditions are designed to mitigate the primary degradation pathways by significantly slowing reaction kinetics and eliminating exposure to atmospheric moisture and oxygen.

Q2: How should I handle the compound when I first receive it?

Small molecule compounds are generally stable for the duration of shipping at room temperature.[5] However, upon receipt, you should immediately transfer the material to the recommended long-term storage conditions. Before storing, we strongly advise aliquoting the bulk powder into smaller, experiment-sized portions. This practice is crucial to prevent the contamination and degradation of the entire batch from repeated handling and freeze-thaw cycles.[5]

digraph "Receiving_and_Storage_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Initial Handling and Storage Workflow.
Q3: What are the potential chemical degradation pathways I should be aware of?

The primary point of instability in 3-(2-Fluoro-5-methylphenoxy)azetidine is the azetidine ring. Based on studies of similar azetidine-containing molecules, two degradation mechanisms are of primary concern:

  • Acid-Mediated Hydrolysis : The nitrogen atom on the azetidine ring can be protonated under acidic conditions, forming a reactive azetidinium ion. This strained, positively charged intermediate is highly susceptible to nucleophilic attack by water, leading to ring-opening.[3][9][10] It is therefore critical to avoid any acidic contaminants in solvents, vials, or the storage atmosphere.

  • Oxidation : While the fluoro-phenoxy group is relatively stable, oxidative degradation can still occur over long periods, especially if the compound is not stored under an inert atmosphere.

digraph "Degradation_Pathway" { graph [nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335", arrowhead=normal];

}

Conceptual Azetidine Degradation Pathway.
Q4: How can I check the purity and stability of my compound after storage?

Visual inspection for color changes or clumping is a preliminary check. However, the definitive method for assessing stability is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying the parent compound from any potential degradants.[11][12] A well-developed, stability-indicating HPLC method should show a primary peak for the active compound and baseline separation for any impurities. A decrease in the main peak area and the appearance of new peaks over time are quantitative indicators of degradation.

Troubleshooting Guide

Q5: My compound has developed a slight yellow or brown tint. What does this mean and what should I do?

A color change often indicates the formation of minor degradation products. While this may not always impact the compound's primary activity in an experiment, it is a clear sign that the storage conditions are suboptimal.

Troubleshooting Steps:

  • Do not use for critical experiments. Isolate the vial .

  • Perform an analytical check. Analyze the sample using a validated HPLC method to quantify the purity and determine the percentage of impurities.[11]

  • Review storage protocol. Ensure the compound was stored at ≤-20°C, protected from light, and under an inert atmosphere. Check for potential sources of contamination in your storage containers or handling equipment.

  • If purity is compromised, discard the aliquot and use a fresh one from your properly stored stock. If the entire stock is affected, a new batch of the compound should be procured.

digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Troubleshooting Workflow for Suspected Degradation.
Q6: My HPLC analysis shows several new, small peaks that weren't there before. What are they?

These new peaks are likely degradation products. Given the compound's structure, they are probably related to the hydrolysis or oxidation of the parent molecule. To confirm their identity, advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) would be needed to determine their molecular weights, and Nuclear Magnetic Resonance (NMR) spectroscopy could elucidate their exact structures.[3][11] However, for most users, the presence of these peaks is sufficient evidence to indicate that stability has been compromised.

Standard Operating Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a starting point for developing a stability-indicating method. It must be fully validated by the end-user for their specific instrumentation and requirements.[13]

  • Objective: To quantify the purity of 3-(2-Fluoro-5-methylphenoxy)azetidine and detect degradation products.

  • Materials:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Sample diluent: 50:50 Acetonitrile:Water

  • Procedure:

    • Prepare a stock solution of the compound at 1 mg/mL in the sample diluent.

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to an appropriate value (e.g., 254 nm).

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10 µL of the sample.

    • Run a gradient elution (example):

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B

    • Integrate the peaks and calculate the area percentage of the main peak relative to the total peak area.

  • Acceptance Criteria: For a stable sample, the purity should typically be ≥98%, with no single impurity peak >0.5%.

Protocol 2: Basic Forced Degradation Study

Forced degradation (or stress testing) is used to understand the intrinsic stability of a molecule and identify likely degradation pathways.[8][14] This helps in developing stability-indicating analytical methods.

  • Objective: To intentionally degrade the compound under various stress conditions to observe degradation products.

  • Procedure:

    • Prepare separate solutions of the compound (~0.5 mg/mL) for each condition below:

      • Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂, room temperature for 24 hours.

      • Thermal: Heat solution at 80°C for 48 hours.

      • Photolytic: Expose solution to a photostability chamber (ICH Q1B conditions).[15]

    • Prepare a control sample stored at 4°C in the dark.

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including the control, using the HPLC method described in Protocol 1.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the main peak.[14] The appearance of new peaks under specific conditions (e.g., a large new peak in the acid hydrolysis sample) confirms the compound's susceptibility to that degradation pathway.

References

  • Vertex AI Search. (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?7

  • Cikoš, A., Dragojevic, S., & Kubicek, A. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. 3

  • Cikoš, A., Dragojevic, S., & Kubicek, A. (2021). Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. Ovid. 4

  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. 9

  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. 10

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. 16

  • Separation Science. (2025). Analytical Techniques In Stability Testing. 11

  • Captivate Bio. SMALL MOLECULES. 5

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. 17

  • Dispendix. (2025). Improving Long-Term Compound Storage in I.DOT Source Plates. 6

  • Drug Discovery and Development. (2012). Testing Drug Stability for Long-Term Storage. 18

  • Journal of Applied Pharmaceutical Science. (2025). Core components of analytical method validation for small molecules-an overview. 13

  • Enamine. Azetidines. 19

  • A practical guide to forced degradation and stability studies for drug substances. 8

  • Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. 14

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. 15

  • Gáspár, A., & Csenkey, Á. D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 1

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. 2

Sources

Validation & Comparative

Structural Validation of 3-(2-Fluoro-5-methylphenoxy)azetidine: A 1H NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ether scaffold is a critical pharmacophore in modern drug discovery, particularly in targeting GPCRs and ion channels. However, the synthesis of 3-(2-Fluoro-5-methylphenoxy)azetidine presents unique analytical challenges due to the spin-spin coupling introduced by the fluorine atom (


) and the conformational dynamics of the four-membered ring.

This guide provides a definitive structural analysis of the target molecule, comparing its 1H NMR signature against its primary synthetic precursors and alternative analytical methods. It focuses on distinguishing the final deprotected amine from the N-Boc intermediate and the starting phenol.

Comparative Analysis: Target vs. Alternatives

In the synthesis of 3-(2-Fluoro-5-methylphenoxy)azetidine, the primary "alternatives" are the unreacted starting materials and the protected intermediate. Distinguishing these is the core "performance" metric of the NMR analysis.

Table 1: Diagnostic Signal Comparison (CDCl₃, 400 MHz)
FeatureTarget Molecule (Free Base)Alternative 1: N-Boc IntermediateAlternative 2: Starting Phenol
Key Diagnostic Azetidine N-H (Broad, ~2.0-3.0 ppm) Boc Singlet (9H, ~1.44 ppm) Phenolic O-H (Broad, >5.0 ppm)
Azetidine H-2/H-4 Multiplets, 3.5 – 3.9 ppm Multiplets, 4.0 – 4.3 ppm (Deshielded by Boc)Absent
Azetidine H-3 Quintet/Multiplet, ~4.8 ppm Multiplet, ~4.9 ppm Absent
Aromatic Region 3H, Complex splitting (F-coupling)3H, Complex splitting (F-coupling)3H, distinct shifts due to OH
Methyl Group Singlet, ~2.30 ppm Singlet, ~2.32 ppm Singlet, ~2.25 ppm
Analytical Performance Review
  • 1H NMR (The Gold Standard): Provides the only definitive proof of the ether linkage formation (H-3 shift) and Boc-deprotection (loss of 1.4 ppm singlet).

  • 19F NMR (The Purity Check): Excellent for quantifying the ratio of product to starting phenol, as the Fluorine shift (

    
    ) is highly sensitive to the ortho-substituent change (OH vs. O-Azetidine).
    
  • LC-MS: Confirms mass (M+H), but cannot distinguish between the target and potential regioisomers where the azetidine nitrogen might have alkylated the phenol (C-alkylation vs O-alkylation). NMR is required to confirm O-alkylation.

Detailed Spectral Assignment

The presence of the Fluorine atom at the ortho position (relative to the ether) and the Methyl group at the meta position creates a distinctive splitting pattern in the aromatic region.

The Aromatic Region (6.5 – 7.1 ppm)

The fluorine atom (


, spin 1/2) couples to protons with large coupling constants (

), often exceeding typical proton-proton couplings.
  • Proton A (H-3', ortho to F): Appears as a dd (doublet of doublets) .

    • Coupling 1:

      
       (~8–11 Hz).
      
    • Coupling 2:

      
       (~8 Hz) with H-4'.
      
  • Proton B (H-4', para to ether): Appears as a ddd (doublet of doublets of doublets) or multiplet.

    • Couples to F (

      
       ~4–6 Hz), H-3', and H-6'.
      
  • Proton C (H-6', ortho to ether): Appears as a dd .

    • Coupling 1:

      
       (~5–7 Hz).
      
    • Coupling 2:

      
       (meta coupling, ~2 Hz).
      
The Azetidine Ring

The 4-membered ring is puckered. In the free amine, the inversion is rapid, often averaging the signals.

  • H-3 (Ether methine): The most deshielded proton (~4.8 ppm), appearing as a quintet-like multiplet due to coupling with four H-2/H-4 protons.

  • H-2/H-4 (Ring methylene): These appear as complex multiplets between 3.5 and 3.9 ppm. Note: If the sample is a salt (e.g., HCl salt in DMSO-d6), these protons shift downfield significantly to ~4.0–4.5 ppm due to the positive charge on Nitrogen.

Experimental Protocol

This protocol ensures reproducible spectral data, minimizing solvent effects that can obscure the N-H or F-coupling patterns.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the target compound.

  • Solvent Selection:

    • For Free Base: Use CDCl₃ (Chloroform-d) . Ensure it is neutralized (filtered through basic alumina) if the amine is acid-sensitive.

    • For HCl/TFA Salts: Use DMSO-d6 .[1] The exchangeable protons (NH) will appear distinct broad peaks >8.0 ppm.

  • Volume: Dissolve in 0.6 mL solvent. Vortex for 30 seconds to ensure homogeneity.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (minimum) to resolve the small satellite peaks of F-coupling.

  • Relaxation Delay (D1): 2.0 seconds.

  • Spectral Width: -2 to 14 ppm (to catch broad NH/OH peaks).

Step 3: Processing
  • Apodization: Line broadening (LB) of 0.3 Hz.

  • Phasing: Manual phasing is critical for the aromatic region to accurately determine

    
    -values.
    

Visualization of Logic & Workflow

The following diagrams illustrate the synthesis validation logic and the spectral decision tree.

Diagram 1: Synthesis & Validation Workflow

SynthesisWorkflow Start Start: N-Boc-3-hydroxyazetidine + 2-Fluoro-5-methylphenol Reaction Reaction: Mitsunobu (DIAD, PPh3) Start->Reaction Intermediate Intermediate: N-Boc-3-(aryloxy)azetidine Reaction->Intermediate Deprotection Deprotection: TFA or HCl Intermediate->Deprotection Product Target Product: 3-(2-Fluoro-5-methylphenoxy)azetidine Intermediate->Product Loss of Boc Singlet (1.4 ppm) Deprotection->Product

Caption: Synthesis pathway highlighting the critical NMR checkpoint (Loss of Boc signal).

Diagram 2: NMR Assignment Logic Tree

NMRLogic Spectrum Analyze 1H NMR Spectrum CheckAliphatic Check Aliphatic Region (1.0 - 5.0 ppm) Spectrum->CheckAliphatic CheckAromatic Check Aromatic Region (6.0 - 7.5 ppm) Spectrum->CheckAromatic BocPresent Singlet at 1.4 ppm? CheckAliphatic->BocPresent CouplingCheck Observe F-Coupling? (J ~ 8-11 Hz) CheckAromatic->CouplingCheck YesBoc Incomplete Deprotection BocPresent->YesBoc Yes NoBoc Deprotection Complete BocPresent->NoBoc No AzetidineSignal Multiplets 3.5-4.8 ppm? NoBoc->AzetidineSignal YesAz Azetidine Ring Intact AzetidineSignal->YesAz Yes YesCoupling Correct Regioisomer (O-Alkylation confirmed) CouplingCheck->YesCoupling Yes

Caption: Decision tree for confirming structural identity and purity using 1H NMR markers.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative text on pulse sequences and coupling constants).
  • Dolinšek, J., et al. (2023). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives." Molecules, 28(3), 1034. Link (Provides specific chemical shifts for N-Boc and free azetidine rings).

  • Sigma-Aldrich. (2025). "2-Fluoro-5-methylphenol Product Specification." Link (Reference for starting material shifts).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.[2] (Source for Fluorine-Proton coupling constant rules).

  • PubChem. "Compound Summary: 3-(2-Fluoro-5-methylphenoxy)azetidine." Link (General structural verification).

Sources

Technical Guide: Mass Spectrometry Fragmentation of 3-(2-Fluoro-5-methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation of 3-(2-Fluoro-5-methylphenoxy)azetidine , a specific pharmacophore often utilized in monoamine reuptake inhibitor research.

Executive Summary

This guide objectively compares the fragmentation dynamics of the 3-phenoxyazetidine scaffold under Electrospray Ionization (ESI-CID) versus Electron Ionization (EI) . It serves as a reference for structural elucidation and metabolite identification in drug development.

Compound Profile:

  • Formula:

    
    
    
  • Exact Mass: 181.0903 Da

  • [M+H]⁺: 182.0981 Da

  • Core Structural Features: Strained 4-membered azetidine ring, ether linkage, fluorinated aromatic system.

Part 1: Fragmentation Mechanics & Pathways

The fragmentation of 3-(2-Fluoro-5-methylphenoxy)azetidine is driven by the release of ring strain from the azetidine moiety (26 kcal/mol) and the lability of the ether linkage.

Primary Fragmentation Pathways (ESI-CID)

In protonated form ([M+H]⁺), the molecule undergoes charge-remote and charge-proximate fragmentations.

  • Pathway A: Ether Cleavage (Proximal)

    • Mechanism: Inductive cleavage at the C–O bond driven by the protonated azetidine nitrogen.

    • Result: Formation of the 2-Fluoro-5-methylphenol radical cation or the Azetidinium cation .

    • Diagnostic Ion: m/z 58 (Azetidinium) and m/z 125 (Phenoxy core).

  • Pathway B: Ring Opening (Distal)

    • Mechanism: Retro-2+2 cycloaddition or homolytic ring opening.

    • Result: Loss of ethylene (

      
      , 28 Da) from the azetidine ring.
      
    • Diagnostic Ion: [M+H - 28]⁺ at m/z 154.

  • Pathway C: Fluorine-Directed Loss

    • Mechanism: While C-F bonds are strong, high-energy collisions (EI or high-energy CID) can trigger HF elimination if an ortho-hydrogen is available (less likely here due to ether linkage) or loss of F•.

Visualization: Fragmentation Signaling Pathway

FragmentationPathways Precursor [M+H]+ Precursor m/z 182.10 EtherCleavage Ether Cleavage (C-O Bond Break) Precursor->EtherCleavage CID Low Energy RingOpen Azetidine Ring Opening (-C2H4) Precursor->RingOpen CID Med Energy Azetidinium Azetidinium Ion m/z 58.06 EtherCleavage->Azetidinium Charge Retention on N PhenolIon 2-F-5-Me-Phenol Ion m/z 125.04 EtherCleavage->PhenolIon Charge Transfer Tropylium Fluorotropylium-like m/z 109.04 PhenolIon->Tropylium -O / Rearrangement ImineIon Imine Product m/z 154.07 RingOpen->ImineIon -28 Da (Ethylene)

Figure 1: Mechanistic fragmentation tree for 3-(2-Fluoro-5-methylphenoxy)azetidine under ESI-CID conditions.

Part 2: Comparative Performance Guide

This section compares the analytical performance of detecting this scaffold using ESI-MS/MS (Liquid Chromatography) versus EI-MS (Gas Chromatography) and contrasts the Azetidine scaffold with its Pyrrolidine analog.

Comparison 1: Ionization Technique (ESI vs. EI)
FeatureESI-MS/MS (Soft Ionization) EI-MS (Hard Ionization)
Molecular Ion Dominant [M+H]⁺ (182) . High stability allows for sensitive quantitation (MRM).Weak or Absent M⁺ . Extensive in-source fragmentation often obliterates the parent ion.
Base Peak Often m/z 182 or m/z 58 (Azetidine fragment).Often m/z 57/58 (Ring fragment) or m/z 125 (Phenoxy).
Structural Insight Preserves the ether linkage, allowing confirmation of the intact drug."Fingerprint" spectra useful for library matching but poor for precursor identification.
Sensitivity High . The basic secondary amine (azetidine) protonates readily (

).
Moderate . Depends on volatility; azetidines can be thermally unstable in GC injectors.
Recommendation Preferred for PK/PD studies and metabolite quantitation.Secondary for purity analysis of raw materials.
Comparison 2: Structural Analog Stability (Azetidine vs. Pyrrolidine)

When designing drugs, researchers often switch between 4-membered (azetidine) and 5-membered (pyrrolidine) rings.

  • Azetidine (4-ring): High ring strain (~26 kcal/mol).

    • MS Behavior: Fragile. Cleaves readily at the ring-ether junction. Produces cleaner transitions for MRM but lower precursor stability at high collision energies.

  • Pyrrolidine (5-ring): Low ring strain (~6 kcal/mol).

    • MS Behavior: Robust. Requires higher collision energy (CE) to fragment. Often shows a dominant loss of ammonia (

      
      ) or water rather than ring shattering.
      

Part 3: Experimental Protocol (LC-MS/MS)

To validate these patterns, follow this self-validating protocol designed to distinguish the azetidine core from isomeric impurities.

Step 1: Sample Preparation
  • Dissolve 1 mg of standard in 1 mL Methanol (Stock A).

  • Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Rationale: Formic acid ensures full protonation of the azetidine nitrogen (

      
      ).
      
Step 2: MS Source Conditions (ESI+)
  • Capillary Voltage: 3.5 kV (Standard for small molecules).

  • Cone Voltage: 20 V. Warning: Higher cone voltages (>40V) may cause in-source fragmentation of the strained azetidine ring, leading to false "metabolite" peaks.

  • Desolvation Temp: 350°C.

Step 3: MRM Transition Setup

For quantitative assays (PK), use the following transitions:

TransitionTypeCollision Energy (eV)Mechanism
182.1 → 58.1 Quantifier15 - 20 eVFormation of Azetidinium ion (High abundance).
182.1 → 125.0 Qualifier25 - 30 eVFormation of 2-Fluoro-5-methylphenol cation.
182.1 → 154.1 Qualifier10 - 15 eVLoss of Ethylene (Ring opening).

References

  • NIST Mass Spectrometry Data Center. "Azetidine: Gas Phase Ion Energetics." National Institute of Standards and Technology (NIST). Available at: [Link]

  • Crotti, A. E. M., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." Natural Product Reports, 2015. Available at: [Link]

  • Wong, M. S. Y., et al. "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides." LJMU Research Online, 2021. Available at: [Link]

Azetidine vs. Pyrrolidine Analogs: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's biological activity and pharmacokinetic profile. Among the most utilized are the four-membered azetidine and the five-membered pyrrolidine rings. While separated by a single methylene unit, their distinct structural and electronic properties translate into significant differences in bioactivity. This guide provides an objective, data-driven comparison of azetidine and pyrrolidine analogs, offering insights into the causal relationships between their physicochemical characteristics and biological performance.

The Structural Dichotomy: Ring Strain and Conformational Restraint

The fundamental differences between azetidine and pyrrolidine lie in their inherent ring strain and conformational flexibility. These properties are not mere structural curiosities; they are key determinants of how a molecule interacts with its biological target and how it is processed in the body.

Azetidine: The four-membered ring of azetidine is characterized by significant ring strain (approx. 25.4 kcal/mol)[1]. This strain imparts a high degree of conformational rigidity, limiting the spatial arrangements the ring and its substituents can adopt[2][3]. This pre-organization of substituents can be advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity[3].

Pyrrolidine: In contrast, the five-membered pyrrolidine ring is significantly less strained (approx. 5.4 kcal/mol) and consequently more flexible[1]. It exists in a state of "pseudorotation," rapidly interconverting between various envelope and twist conformations[4]. This flexibility allows the pyrrolidine scaffold to explore a wider range of conformations to fit into a binding pocket, which can be beneficial for initial hit discovery[5][6].

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Physicochemical properties of azetidine vs. pyrrolidine and their impact on bioactivity.

Comparative Bioactivity: Case Studies and Quantitative Data

The choice between an azetidine and a pyrrolidine scaffold can lead to dramatic differences in potency, selectivity, and metabolic stability. The following case studies provide quantitative evidence of these effects.

Case Study 1: STAT3 Inhibitors

In the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, a key cancer target, researchers at the University of Hawaii Cancer Center and Cedars-Sinai Medical Center made a pivotal discovery. They found that replacing a proline (which contains a pyrrolidine ring) with an azetidine-2-carboxamide in their lead compound resulted in a significant boost in potency[7][8].

CompoundScaffoldSTAT3 DNA-Binding Inhibition (IC50)
Proline AnalogPyrrolidine2.4 µM
Azetidine Analog (5a) Azetidine 0.52 µM

Table 1: Comparison of STAT3 inhibitory potency of a proline (pyrrolidine-containing) analog versus its azetidine counterpart. Data sourced from the Journal of Medicinal Chemistry[7][8].

The greater than four-fold increase in potency with the azetidine analog highlights how the rigid azetidine scaffold can better position the necessary pharmacophoric elements for optimal interaction with the STAT3 protein[7][8]. Further optimization of the azetidine series led to compounds with sub-micromolar potencies and high selectivity over other STAT proteins[7][8].

Case Study 2: Nicotinic Acetylcholine Receptor (nAChR) Ligands

A classic example illustrating the impact of these scaffolds is the comparison of nicotine (containing a pyrrolidine ring) with its azetidine analog. Studies have shown that the azetidine analog binds more effectively to nicotinic acetylcholine receptors[9]. This suggests that the more constrained conformation of the azetidine ring presents a more favorable orientation for binding to the receptor than the more flexible pyrrolidine ring of nicotine[9].

Case Study 3: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

In a study on fluorinated amides as DPP-IV inhibitors for type 2 diabetes, both pyrrolidine and azetidine derivatives were investigated. The results indicated that fluorinated azetidides displayed "unexpectedly strong activity," demonstrating that the smaller, more rigid ring could be highly effective in this context. This work underscores that azetidine can serve as a potent bioisostere for pyrrolidine, sometimes with surprising gains in activity.

The "Why": Thermodynamic and Pharmacokinetic Implications

The observed differences in bioactivity can be rationalized by considering the thermodynamics of binding and the pharmacokinetic properties of the analogs.

Binding Thermodynamics: The higher rigidity of azetidine can lead to a more favorable enthalpic contribution to the binding energy, as the molecule does not need to expend as much energy to adopt the correct binding conformation[10][11]. This is often accompanied by a less severe entropic penalty compared to a flexible molecule that must "freeze" into a specific conformation upon binding[10][11]. This enthalpy-entropy compensation is a key principle in rational drug design[10][11].

dot graph { layout=neato; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

}

Caption: Thermodynamic contributions to binding for rigid vs. flexible ligands.

Metabolic Stability: The conformational rigidity and high sp3-character of the azetidine ring can also confer greater metabolic stability[2]. The strained ring system can be less susceptible to metabolism by cytochrome P450 enzymes compared to the more flexible pyrrolidine ring[12][13]. However, it's important to note that the ring strain in azetidines can also introduce unique metabolic pathways, such as ring-opening reactions[12][13].

Experimental Protocols for Comparative Bioactivity Assessment

To objectively compare the bioactivity of azetidine and pyrrolidine analogs, a series of standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor.

  • Incubation: In a 96-well plate, incubate a fixed concentration of a suitable radioligand with the receptor preparation in the presence of a range of concentrations of the unlabeled test compound (azetidine or pyrrolidine analog).

  • Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot graph TD { A[Start] --> B{Prepare Receptor Membranes}; B --> C{Incubate Receptor, Radioligand, and Test Compound}; C --> D{Equilibrate}; D --> E{Filter to Separate Bound/Unbound}; E --> F{Wash Filters}; F --> G{Measure Radioactivity}; G --> H{Calculate IC50 and Ki}; H --> I[End]; }

Caption: Workflow for a competitive radioligand binding assay.

Cell-Based Functional Assay (cAMP Measurement)

This assay measures the functional consequence of receptor binding by quantifying the change in the intracellular second messenger, cyclic AMP (cAMP). This is particularly useful for G-protein coupled receptors (GPCRs).

Methodology:

  • Cell Culture: Culture cells expressing the target GPCR to near confluence in a 96- or 384-well plate.

  • Compound Addition: Add varying concentrations of the test agonist (azetidine or pyrrolidine analog) to the cells. For antagonists, pre-incubate the cells with the test compound before adding a known agonist.

  • Stimulation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production (for Gs-coupled receptors) or inhibition of agonist-stimulated cAMP production (for Gi-coupled receptors).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels using a commercially available kit, such as a LANCE® (Lanthanide-based Luminescence Resonance Energy Transfer) or HTRF® (Homogeneous Time-Resolved Fluorescence) assay. These are competitive immunoassays where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: Plot the signal (e.g., fluorescence ratio) against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.

Methodology:

  • Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing liver microsomes (from human or other species), a NADPH-regenerating system (cofactor for CYP450 enzymes), and buffer.

  • Compound Addition: Add the test compound (azetidine or pyrrolidine analog) at a fixed concentration (e.g., 1 µM) to the incubation mixture and start the reaction by pre-warming to 37°C.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint) can be calculated.

Conclusion: A Strategic Choice in Drug Design

The decision to employ an azetidine or a pyrrolidine scaffold is a nuanced one that requires a deep understanding of the specific biological target and desired drug properties.

  • Azetidine offers the potential for higher affinity and improved metabolic stability through conformational constraint. It is an excellent choice for lead optimization when the desired binding conformation is known and rigidity is advantageous.

  • Pyrrolidine provides greater flexibility, which can be beneficial in early-stage drug discovery for exploring a broader range of interactions with a target. Its well-established chemistry also makes it a readily accessible scaffold.

Ultimately, the optimal choice is not a matter of one ring being universally superior to the other. Rather, it is about leveraging the unique physicochemical properties of each scaffold to achieve the desired biological effect. The experimental protocols provided in this guide offer a robust framework for making these critical decisions based on empirical data, enabling the rational design of more effective and safer therapeutics.

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS medicinal chemistry letters, 12(10), 1585-1588. [Link]

  • Bridges, R. J., Stanley, M. S., Anderson, M. W., Cotman, C. W., & Chamberlin, A. R. (1991). Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. Journal of medicinal chemistry, 34(2), 717-725. [Link]

  • Feula, A., Hama Salih, A. M., & Fossey, J. S. (2016). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 14(3), 1044-1053. [Link]

  • Kubíček, V., & Kuchař, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2649-2665. [Link]

  • Lee, K., Winn, M., Johnson, M., Witte, D., & Von Geldern, T. (2000). Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity. Journal of Medicinal Chemistry, 43(3), 489-499. [Link]

  • ResearchGate. (n.d.). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis- and trans-isomers of 3-fluoropyrrolidine.[Link]

  • Gilbert, A. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. [Link]

  • Klapars, A., & Prier, C. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2649-2665. [Link]

  • Chamberlin, A. R., et al. (1991). Conformationally defined neurotransmitter analogs. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. Journal of Medicinal Chemistry, 34(2), 717-725. [Link]

  • Melillo, B., & Waser, M. (2023). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Pharmaceuticals, 19(1), 1. [Link]

  • Frank, R., et al. (2022). Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. ACS Chemical Neuroscience, 13(14), 2166-2178. [Link]

  • ResearchGate. (2025, August 10). Diastereoselective Preparation of Azetidines and Pyrrolidines. [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Link]

  • Frank, D. A., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15864-15882. [Link]

  • Frank, D. A., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. [Link]

  • Lopez-Tapia, F., et al. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters, 97, 129565. [Link]

  • Nabeno, M., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. Chemical & Pharmaceutical Bulletin, 64(8), 1124-1132. [Link]

  • Di Paolo, C., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10257. [Link]

  • Bioengineer.org. (2026, February 13). New Study Uncovers How a Crucial Receptor Distinguishes Between Two Almost Identical Drug Molecules. [Link]

  • Bond, A. D., Davies, J. E., & Parsons, S. (2008). Azetidine, pyrrolidine and hexamethyleneimine at 170 K. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 10), o543-o546. [Link]

  • Alemán, C., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. Journal of Organic Chemistry, 73(8), 3046-3055. [Link]

  • Technology Networks. (2026, February 16). Researchers Uncover Thermodynamic Trade-Off in GPCR Drug Binding. [Link]

  • Barillari, C., et al. (2015). The Binding Thermodynamics of Drug Candidates. Wiley-VCH. [Link]

Sources

Validating Purity of 3-(2-Fluoro-5-methylphenoxy)azetidine: A Multi-Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

3-(2-Fluoro-5-methylphenoxy)azetidine is a high-value pharmacophore, increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability (bioisostere for morpholine or piperidine). However, validating its purity presents a distinct set of analytical challenges that standard "screen-and-go" protocols often miss.

The Core Challenges:

  • Ring Strain & Thermal Instability: The azetidine ring possesses significant ring strain (~25 kcal/mol).[1] Subjecting this molecule to standard Gas Chromatography (GC) temperatures often induces thermal ring-opening or polymerization, leading to false "impurity" profiles.

  • Chromophore Limitations: While the phenoxy group provides UV absorbance, the azetidine ring itself is UV-silent. Impurities lacking the phenoxy group (e.g., azetidine oligomers) may be invisible to UV detection at 254 nm.

  • Salt vs. Free Base: The secondary amine is basic. Inconsistent protonation states during HPLC can lead to peak tailing, masking closely eluting impurities.

This guide moves beyond simple HPLC area-% integration, advocating for a Multi-Methodological Validation (MMV) strategy combining HPLC-UV/MS for impurity profiling and 19F-qNMR for absolute purity quantification.

Comparative Methodology: Selecting the Right Tool

The following table contrasts the efficacy of common analytical techniques specifically for 3-(2-Fluoro-5-methylphenoxy)azetidine.

FeatureHPLC-UV/MS (Recommended)19F-qNMR (Gold Standard)1H-qNMR (Standard)GC-MS (High Risk)
Primary Utility Impurity profiling; separating regioisomers.Absolute purity determination.Absolute purity determination.Volatile impurity check (solvents).
Specificity High (with MS detection).Extreme (Fluorine tag is unique).Moderate (Solvent/water overlap).Moderate.
Thermal Risk Low (Ambient/Column temp).None (Room temp).None (Room temp).High (Ring degradation).
Bias Source Response factor differences (UV).None (Nuclei counting).Integration errors (overlap).Thermal breakdown products.
Limit of Detection Excellent (<0.05%).Good (~0.5%).Good (~0.5%).Excellent.
Decision Matrix: The Validation Workflow

ValidationWorkflow Start Sample: 3-(2-Fluoro-5-methylphenoxy)azetidine Decision Is Absolute Purity Required? Start->Decision qNMR_Route Route A: qNMR (Quantitative) Decision->qNMR_Route Yes (Ref Std unavailable) HPLC_Route Route B: HPLC (Qualitative/Relative) Decision->HPLC_Route No (Routine QC) F19 19F-qNMR (Specific to Fluorine tag) qNMR_Route->F19 Primary H1 1H-qNMR (General check) qNMR_Route->H1 Secondary HPLC_Acid HPLC-MS (Acidic pH) Check for related substances HPLC_Route->HPLC_Acid Result Compare Results Discrepancy > 2%? F19->Result HPLC_Acid->Result Pass VALIDATED Release Batch Result->Pass No Fail INVESTIGATE Check Hygroscopicity/Salts Result->Fail Yes

Figure 1: Analytical Decision Matrix for Azetidine Validation. Note the prioritization of 19F-qNMR due to the molecule's specific fluorine substitution.

Detailed Experimental Protocols

Protocol A: 19F-qNMR (The Absolute Purity Method)

Rationale: The presence of the fluorine atom on the phenyl ring allows for 19F NMR. Unlike 1H NMR, which often suffers from overlap with solvent peaks (DMSO/Water) or alkyl impurities, the 19F window is usually clean. This method provides absolute purity without requiring a reference standard of the analyte itself.[2][3]

Materials:

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 4,4'-Difluorobenzophenone. (Must be high purity, >99.9% TraceCERT® recommended).
    
  • Solvent: DMSO-

    
     (preferred for solubility of polar azetidines).
    
  • Relaxation Agent: Cr(acac)

    
     (optional, to shorten 
    
    
    
    , but usually not necessary for 19F if d1 is long enough).

Procedure:

  • Weighing: Accurately weigh ~10-15 mg of the azetidine sample (

    
    ) and ~10-15 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
     and transfer to an NMR tube.
    
  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): Must be > 5 
      
      
      
      
      
      (typically 30-60 seconds for 19F to ensure full relaxation). Crucial Step: Insufficient delay is the #1 cause of error.
    • Spectral width: Sufficient to cover both IS and Analyte signals (-60 to -140 ppm typically).

    • Scans: 16-32 (High S/N is required).

  • Processing: Phase and baseline correct manually. Integrate the IS peak (

    
    ) and the Analyte Fluorine peak (
    
    
    
    ).

Calculation:



Where 

= number of fluorines (1 for analyte),

= Molecular Weight,

= Purity of Internal Standard.[4]
Protocol B: HPLC-UV/MS (Impurity Profiling)

Rationale: While qNMR gives the total purity value, it cannot easily identify what the impurities are. HPLC-MS is required to detect the unreacted phenol or ring-opened byproducts.

System: Agilent 1290 or Waters UPLC. Column: C18 Charged Surface Hybrid (e.g., Waters XBridge or CSH C18), 2.1 x 100 mm, 1.7 µm. Note: CSH columns provide better peak shape for basic amines. Mobile Phase:

  • A: 0.1% Formic Acid in Water (Acidic pH keeps azetidine protonated).

  • B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes. Detection:

  • UV: 254 nm (Phenol absorption) and 210 nm (Amide/Azetidine backbone).

  • MS: ESI+ (Positive mode). Look for [M+H]+ = 182.2 (approx).

Self-Validation Step: Check the "Valley-to-Peak" ratio between the main peak and any preceding shoulder. Azetidines often tail; if a shoulder appears, re-run with a high pH buffer (10 mM Ammonium Bicarbonate, pH 10) to suppress ionization and sharpen the amine peak.

Data Interpretation & Troubleshooting

The following table simulates a typical validation scenario and how to interpret discrepancies.

ParameterScenario A (Ideal)Scenario B (Hygroscopic/Salt)Scenario C (Degradation)
HPLC Purity (Area %) 99.5%99.5%94.0%
qNMR Purity (wt %) 99.2%85.0% 93.5%
Interpretation Validated.Salt/Solvent Trap. The material is clean by HPLC but contains significant invisible mass (water, inorganic salts).Instability. Impurities are UV-active and real.
Action Release.Dry sample; Check water content (Karl Fischer) or Counter-ion analysis (IC).Check storage conditions; repurify.
The "Invisible Mass" Trap

A common pitfall with azetidine salts (e.g., HCl or TFA salts) is hygroscopicity.

  • Symptom: HPLC shows single peak (99%), but yield in next reaction is consistently low.

  • Diagnosis: qNMR reveals only 80% purity by weight. The remaining 20% is water or excess acid trapped in the lattice.

  • Fix: Always report Weight % Purity (via qNMR) alongside Area % Purity (via HPLC).

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[5][6]

  • Maniara, G., et al. "Quantitative NMR spectroscopy in pharmaceutical applications." Analytical Chemistry, 80(19), 2008.
  • Buron, F., et al. "Recent advances in the synthesis and reactivity of azetidines." Organic & Biomolecular Chemistry, 2021.[7] (Discusses ring strain and stability issues).

  • Taki, M., et al. "19F NMR as a Tool for Quantitative Analysis of Fluorinated Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 2017. (Specifics on 19F qNMR advantages).
  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[8]

Graphviz Code Block (For Reproduction)

ValidationWorkflow Start Sample: 3-(2-Fluoro-5-methylphenoxy)azetidine Decision Is Absolute Purity Required? Start->Decision qNMR_Route Route A: qNMR (Quantitative) Decision->qNMR_Route Yes (Ref Std unavailable) HPLC_Route Route B: HPLC (Qualitative/Relative) Decision->HPLC_Route No (Routine QC) F19 19F-qNMR (Specific to Fluorine tag) qNMR_Route->F19 Primary H1 1H-qNMR (General check) qNMR_Route->H1 Secondary HPLC_Acid HPLC-MS (Acidic pH) Check for related substances HPLC_Route->HPLC_Acid Result Compare Results Discrepancy > 2%? F19->Result HPLC_Acid->Result Pass VALIDATED Release Batch Result->Pass No Fail INVESTIGATE Check Hygroscopicity/Salts Result->Fail Yes

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2-Fluoro-5-methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety and Handling Guide for 3-(2-Fluoro-5-methylphenoxy)azetidine

Disclaimer: This document provides essential safety and logistical information for handling 3-(2-Fluoro-5-methylphenoxy)azetidine based on publicly available data for structurally similar compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling this chemical.

The strategic incorporation of fluorine into molecules is a cornerstone of modern drug discovery. However, this often introduces unique safety and handling considerations. This guide provides a comprehensive framework for the safe handling of 3-(2-Fluoro-5-methylphenoxy)azetidine, ensuring the well-being of laboratory personnel and the integrity of your research. The procedural guidance herein is designed to answer specific operational questions and to foster a culture of safety and precision in the laboratory.

Hazard Assessment: Understanding the Compound

Anticipated Hazards:

  • Skin and Eye Irritation: Similar to other phenoxy and azetidine derivatives, direct contact may cause irritation or chemical burns[3][4][5].

  • Respiratory Irritation: Vapors or aerosols may irritate the respiratory tract[4][6].

  • Unknown Toxicological Properties: The toxicological properties of this specific compound have not been thoroughly investigated[6]. Therefore, it should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment (PPE)[4]. The following table summarizes the recommended PPE for handling 3-(2-Fluoro-5-methylphenoxy)azetidine.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Chemical Splash Goggles or Full Face ShieldANSI Z87.1 certified. A face shield should be used in conjunction with goggles when there is a higher risk of splashes.Protects against splashes and potential vapors that can cause serious eye irritation[3].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures and changed frequently[3][4]. The use of double gloving is a good practice.Prevents skin contact, which can cause irritation[3].
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal[3].Protects against accidental spills and contamination of personal clothing[3][4].
Respiratory Protection NIOSH-Approved RespiratorUse in a well-ventilated area, preferably a fume hood[4]. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used[4].Azetidine compounds can release harmful vapors. Chlorinated and fluorinated compounds can also be respiratory irritants[4].
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended where larger quantities are handled[3].Protects feet from spills and falling objects.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling, from the moment the compound is received to its final disposal, is critical for ensuring laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[7]. The container should be kept tightly closed[5][7].

Handling and Use

All handling of 3-(2-Fluoro-5-methylphenoxy)azetidine should be conducted in a certified chemical fume hood to minimize inhalation exposure[4][8].

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Donning PPE: Follow the correct sequence for donning PPE to ensure maximum protection.

  • Weighing and Transfer: Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid. Close the container tightly after use to prevent the release of dust or vapors[4].

  • In Solution: When dissolving the compound, add the solvent slowly to avoid splashing. Maintain a safe distance from the reaction vessel and use a splash shield if necessary[4].

  • Post-Handling: Thoroughly clean the work area with an appropriate solvent and decontaminating solution[4].

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

Diagram: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat/Gown Don2 Gloves (First Pair) Don1->Don2 Don3 Respirator Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Gloves (Second Pair) Don4->Don5 Doff1 Gloves (Outer Pair) Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat/Gown Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Gloves (Inner Pair) Doff4->Doff5

Caption: Correct sequence for donning and doffing PPE.

Emergency Procedures: Preparedness is Key

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: If safe to do so, isolate the spill area to prevent it from spreading.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Absorb: Use an inert absorbent material to contain and clean up the spill.

  • Collect: Collect the absorbed material and any contaminated items in a designated hazardous waste container[4].

  • Decontaminate: Decontaminate the spill area with an appropriate solvent.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Diagram: Spill Response Decision Tree

Spill_Response Start Spill Occurs Assess Is the spill large or are you unsure how to proceed? Start->Assess Evacuate Evacuate and Call Emergency Services Assess->Evacuate Yes SmallSpill Small, manageable spill Assess->SmallSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Contain Contain the Spill with Absorbent Material DonPPE->Contain Cleanup Clean up and Collect Waste Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Report Report the Incident Decontaminate->Report

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluoro-5-methylphenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(2-Fluoro-5-methylphenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.